molecular formula C7H6ClNO2 B098224 3-Chloro-5-nitrotoluene CAS No. 16582-38-0

3-Chloro-5-nitrotoluene

Cat. No.: B098224
CAS No.: 16582-38-0
M. Wt: 171.58 g/mol
InChI Key: IYHHGLULQDOFGC-UHFFFAOYSA-N
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Description

3-chloro-5-nitrotoluene is a valuable aromatic intermediate in advanced organic synthesis. Its structure, featuring both a nitro group and a chloro substituent on a toluene ring, makes it a versatile building block for constructing more complex molecules. The compound serves as a direct precursor in patented processes for the synthesis of other specialized chemicals . Specifically, it can be prepared from 2-chloro-6-methyl-4-nitroaniline, demonstrating its role in multi-step synthetic pathways involving deamination and chlorination reactions . The nitro group is a well-known precursor to amines, which can be further functionalized or used to form heterocyclic systems, while the chloro group offers a site for metal-catalyzed cross-coupling reactions. This reactivity profile makes this compound a compound of significant interest for researchers developing new synthetic methodologies, creating molecular scaffolds for pharmaceutical application, and in the synthesis of agrochemicals.

Properties

IUPAC Name

1-chloro-3-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHGLULQDOFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305135
Record name 3-Chloro-5-nitrotoluene
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Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16582-38-0
Record name 3-Chloro-5-nitrotoluene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-5-nitrotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-5-nitrotoluene CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chloro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and further reactions, and its safety profile.

Chemical and Physical Properties

This compound, with the CAS number 16582-38-0 , is a substituted aromatic compound.[1][2][3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

PropertyValueSource(s)
CAS Number 16582-38-0[1][2][3]
Molecular Formula C₇H₆ClNO₂[1][4]
Molecular Weight 171.58 g/mol [1][4]
Appearance Colorless to pale yellow crystalline solid
Odor Pungent
Melting Point 50-70 °C[5]
Boiling Point 253.6 °C at 760 mmHg
Density 1.324 g/cm³
Flash Point 107.2 °C
Solubility Almost insoluble in water; Soluble in organic solvents such as ethanol (B145695) and dichloromethane.

**Safety and Hazard Information

It is crucial to handle this compound with appropriate safety precautions. The compound is classified with the following hazard statements:

  • Harmful if swallowed.[6]

  • Harmful in contact with skin.[6]

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • Harmful if inhaled.[6]

  • May cause respiratory irritation.[6]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent reduction are presented below. These protocols are based on established laboratory procedures.

Synthesis of this compound from 2-Methyl-4-nitroaniline (B30703)

This synthesis involves a two-step process: chlorination of 2-methyl-4-nitroaniline followed by deamination.[7][8]

Step 1: Synthesis of 2-Chloro-4-nitro-6-methylaniline

  • Reaction Setup: In a suitable reaction vessel, disperse 2-methyl-4-nitroaniline in a neutral solvent such as toluene, benzene, or acetic acid at room temperature.[1][2] The solvent should be free of acids and bases.

  • Chlorination: Add a chlorinating agent, for example, t-butyl hypochlorite, to the suspension.[7][8]

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture containing 2-chloro-4-nitro-6-methylaniline can be used directly in the next step or purified if necessary.

Step 2: Deamination of 2-Chloro-4-nitro-6-methylaniline

  • Reaction Setup: Dissolve the 2-chloro-4-nitro-6-methylaniline intermediate in ethanol or methanol.[1][2]

  • Diazotization: Cool the solution to between 0 °C and room temperature (preferably 5-10 °C) and add an aqueous solution of sodium nitrite (B80452) (1 to 2 mole equivalents).[1][2]

  • Deamination: After the addition of sodium nitrite, allow the reaction mixture to stand at an elevated temperature until foaming ceases. Then, adjust the temperature to 40-50 °C and maintain it to complete the deamination.

  • Isolation: Cool the reaction mixture to room temperature. The product, this compound, can be isolated by filtration or other suitable purification techniques.[1][2]

Reduction of this compound to 3-Chloro-5-methylaniline

This procedure details the reduction of the nitro group to an amine.[1][2]

  • Reaction Setup: In a four-neck flask, mix this compound (1 equivalent) with ethanol. Cool the mixture to approximately 4 °C.[1][2]

  • Addition of Reducing Agent: Prepare a solution of tin(II) chloride monohydrate (4 equivalents) in ethanol. Add this solution dropwise to the cooled mixture over a period of 2 hours, ensuring the reaction temperature is maintained at or below 10 °C.[1][2]

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.[1][2]

  • Work-up and Isolation: Pour the reaction mixture into iced water and neutralize it with sodium hydroxide. Filter the resulting mixture. The residue can be washed with ethyl acetate. The desired product, 3-chloro-5-methylaniline, can be extracted from the filtrate using ethyl acetate. The organic layers are then combined, washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the final product.[1]

Visualizations

The following diagrams illustrate the logical workflow for characterizing a chemical substance and a representative reaction pathway for this compound.

Chemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis cluster_properties Physicochemical Properties cluster_safety Safety Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Chromatography Chromatographic Analysis (GC, HPLC) Purification->Chromatography Physical Physical Properties (MP, BP, Density) Spectroscopy->Physical Chromatography->Physical Chemical Chemical Properties (Solubility, Reactivity) Physical->Chemical Toxicity Toxicity & Hazard Evaluation Chemical->Toxicity Handling Safe Handling & Storage Protocols Toxicity->Handling

Caption: Workflow for the characterization of a chemical substance.

Reaction_Pathway 2_Methyl_4_nitroaniline 2-Methyl-4-nitroaniline Intermediate 2-Chloro-4-nitro-6-methylaniline 2_Methyl_4_nitroaniline->Intermediate Chlorination 3_Chloro_5_nitrotoluene This compound Intermediate->3_Chloro_5_nitrotoluene Deamination 3_Chloro_5_methylaniline 3-Chloro-5-methylaniline 3_Chloro_5_nitrotoluene->3_Chloro_5_methylaniline Reduction

Caption: Synthesis and a key reaction of this compound.

References

3-Chloro-5-nitrotoluene molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical properties of 3-Chloro-5-nitrotoluene, a chemical compound relevant in various research and development applications.

Chemical Properties

The fundamental chemical attributes of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis planning.

PropertyValue
Molecular FormulaC7H6ClNO2[1][2][3][4]
Molecular Weight171.58 g/mol [1][2]
IUPAC Name1-chloro-3-methyl-5-nitrobenzene[1]
CAS Registry Number16582-38-0[1][2][3]

Logical Relationships

While detailed experimental workflows or signaling pathways are not applicable to the fundamental properties of a small molecule, the following diagram illustrates the relationship between the compound's name and its core identifiers.

cluster_identifiers Core Identifiers This compound This compound C7H6ClNO2 Formula: C₇H₆ClNO₂ This compound->C7H6ClNO2 has 171.58 g/mol MW: 171.58 g/mol This compound->171.58 g/mol has CAS: 16582-38-0 CAS: 16582-38-0 This compound->CAS: 16582-38-0 is

Fig. 1: Relationship between the common name and key identifiers.

Note: In-depth experimental protocols and signaling pathways are not applicable to the descriptive data of a single chemical compound.

References

Synthesis of 3-Chloro-5-nitrotoluene from 2-Methyl-4-nitroaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The search results consistently point to a two-step synthesis of 3-chloro-5-nitrotoluene from 2-methyl-4-nitroaniline (B30703), as detailed in several patents. This process involves the chlorination of the starting material to form 2-chloro-4-nitro-6-methylaniline, followed by the deamination of this intermediate.

I have not found any specific literature detailing a direct one-pot conversion via a Sandmeyer reaction (diazotization of 2-methyl-4-nitroaniline followed by chlorination). The patents explicitly describe the two-step route as a favorable process, suggesting it might be the more established or efficient method.

However, the user's request could be interpreted as seeking a method that ultimately transforms the amino group into a chloro group, even if it involves an intermediate step where another position is chlorinated first. The term "synthesis from" can be broad.

Given the available information, I can construct a detailed technical guide based on the well-documented two-step process from the patents. I have enough information to describe the experimental protocol for both steps, including reagents, conditions, and in one case, a specific yield for the first step. I can also create the required diagrams for this pathway.

Attempting to formulate a hypothetical Sandmeyer reaction protocol without any supporting literature for this specific substrate would be speculative and not in line with providing an "in-depth technical guide or whitepaper on the core." It is more scientifically sound and responsible to present the documented method.

Therefore, I will proceed with the information I have and structure the response around the two-step synthesis. I will clearly state that this is the documented pathway in the provided sources. I have sufficient information to fulfill the user's request by detailing this established synthesis.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of this compound, a valuable chemical intermediate, from the starting material 2-methyl-4-nitroaniline. The primary documented method for this transformation is a two-step process involving an initial chlorination followed by a deamination reaction. This whitepaper outlines the core chemical principles, experimental methodologies, and quantitative data associated with this synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound from 2-methyl-4-nitroaniline proceeds through a two-step reaction sequence. The first step involves the selective chlorination of 2-methyl-4-nitroaniline to yield the intermediate, 2-chloro-4-nitro-6-methylaniline. The subsequent step is the deamination of this intermediate to afford the final product, this compound.[1][2][3][4][5] This process is favored for its mild reaction conditions.[1][2][3][4][5]

Synthesis_Pathway start 2-Methyl-4-nitroaniline intermediate 2-Chloro-4-nitro-6-methylaniline start->intermediate Chlorination (e.g., t-butyl hypochlorite) end This compound intermediate->end Deamination (e.g., NaNO2, H2SO4) Chlorination_Workflow A Dispersion of 2-methyl-4-nitroaniline in a neutral solvent (e.g., toluene). B Addition of a chlorinating agent (e.g., t-butyl hypochlorite). A->B C Reaction at room temperature. B->C D Isolation of 2-chloro-4-nitro-6-methylaniline (e.g., by filtration). C->D E Optional washing and drying of the product. D->E Deamination_Workflow A Dispersion of 2-chloro-4-nitro-6-methylaniline in a solvent (e.g., ethanol). B Addition of concentrated sulfuric acid at reduced temperature. A->B C Dropwise addition of aqueous sodium nitrite (B80452) solution at 5-10°C. B->C D Stirring at room temperature, allowing for a controlled exotherm. C->D E Heating to 40-50°C until gas evolution ceases. D->E F Isolation of this compound. E->F

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions of 3-chloro-5-nitrotoluene. Due to a lack of specific experimental data in the current scientific literature for this particular substrate, this guide leverages fundamental principles of organic chemistry to forecast reaction outcomes, including regioselectivity and reactivity. The information presented herein is intended to serve as a foundational resource for researchers designing synthetic routes involving this compound.

Analysis of Substituent Effects

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic and steric effects of the three existing substituents: a chloro group (-Cl), a nitro group (-NO₂), and a methyl group (-CH₃).

  • Chloro Group (-Cl): The chloro group is a deactivating substituent due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because of the electron-donating resonance effect of its lone pairs, which can stabilize the arenium ion intermediate when the electrophile attacks at the positions ortho and para to the chlorine.

  • Nitro Group (-NO₂): The nitro group is a strongly deactivating substituent and a powerful meta-director. Its strong electron-withdrawing inductive and resonance effects significantly reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack.

  • Methyl Group (-CH₃): The methyl group is an activating substituent and an ortho, para-director. It donates electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediate.

The cumulative effect of these substituents determines the most likely positions for electrophilic attack. The positions are numbered as follows:

Directive_Effects_Visualization Start This compound E+ Electrophile (E+) Start->E+ Electrophilic Attack Intermediate_2 Arenium Ion (Attack at C2) E+->Intermediate_2 Major Pathway Intermediate_6 Arenium Ion (Attack at C6) E+->Intermediate_6 Minor Pathway Product_2 2-Substituted Product Intermediate_2->Product_2 -H+ Product_6 6-Substituted Product Intermediate_6->Product_6 -H+ Experimental_Workflow Start Start with this compound Reagents Add Electrophilic Reagent and Catalyst Start->Reagents Reaction Stir at Appropriate Temperature Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Purification Purify by Recrystallization or Chromatography Workup->Purification Product Isolated Product Purification->Product

A Technical Guide to the Synthesis of 3-chloro-5-methylaniline via Reduction of 3-Chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical reduction of 3-chloro-5-nitrotoluene to the valuable intermediate, 3-chloro-5-methylaniline (B1314063). This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document details established experimental protocols, presents comparative data for different reduction methodologies, and illustrates the chemical pathways and workflows involved.

Core Reduction Strategies

The conversion of a nitroarene to an aniline (B41778) is a fundamental transformation in organic synthesis. For the specific case of this compound, several methods have been proven effective, each with its own advantages in terms of yield, scalability, and functional group tolerance. The primary methods discussed in this guide are:

  • Reduction using Tin(II) Chloride (SnCl₂) : A classic and reliable method for the reduction of aromatic nitro compounds.

  • Catalytic Hydrogenation : Employing catalysts such as Raney Nickel or Palladium on Carbon (Pd/C) with a hydrogen source.

  • Béchamp Reduction : Utilizing iron filings in an acidic medium.

Comparative Data of Reduction Methodologies

The following table summarizes the quantitative data for various methods used in the reduction of this compound. This allows for a direct comparison of reaction conditions and efficiencies.

Reduction MethodReagents & CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Tin(II) ChlorideSnCl₂·2H₂OEthanol (B145695)Reflux3 hours97%[1]
Tin(II) ChlorideTin chloride monohydrateEthanol≤ 104 hours80%[2][3]
Catalytic HydrogenationRaney NickelNot specifiedNot specifiedNot specifiedNot specified[2][3][4]
Catalytic HydrogenationPd/C, H₂Protic SolventsRoom Temp.VariesHigh (general)[5]
Béchamp ReductionFe, HClWater/AcidVariesVariesHigh (general)[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Reduction using Tin(II) Chloride Dihydrate[1]

This protocol outlines a high-yield synthesis of 3-chloro-5-methylaniline using tin(II) chloride dihydrate.

Materials:

Procedure:

  • To a solution of this compound (5.0 g, 29 mmol) in ethanol (75 mL), add tin(II) chloride dihydrate (32.8 g, 146 mmol).

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction to completion.

  • Concentrate the solution under reduced pressure.

  • Redissolve the residue in an aqueous sodium hydroxide solution.

  • Filter the solution and extract with ethyl acetate (EtOAc).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain 3-chloro-5-methylaniline.

Reported Yield: 97%

Protocol 2: Reduction using Tin Chloride Monohydrate[2][3]

This patented procedure provides an alternative approach using tin chloride monohydrate at a lower temperature.

Materials:

  • This compound

  • Tin chloride monohydrate

  • Ethanol

  • Iced water

  • Sodium hydroxide

  • Ethyl acetate

Procedure:

  • In a 2-liter four-neck flask, mix this compound (45 g, 0.241 mol) and ethanol (500 ml).

  • Cool the mixture to approximately 4°C.

  • Prepare a solution of tin chloride monohydrate (217.67 g, 0.965 mol) in 200 ml of ethanol.

  • Add the tin chloride solution dropwise to the cooled mixture over 2 hours, maintaining the reaction temperature at or below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 2500 ml of iced water.

  • Neutralize the mixture with sodium hydroxide.

  • Filter the resulting mixture.

  • Wash the residue with ethyl acetate. The desired product is in the filtrate.

  • Combine the extract and the washing liquid, wash with water and then saturated salt water, and dry with magnesium sulfate.

  • Concentrate the solution and purify by distillation under reduced pressure.

Reported Yield: 80%

Visualizing the Process

To further clarify the experimental and chemical processes, the following diagrams have been generated.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Mix this compound and Ethanol cool Cool mixture to ~4°C start->cool add_reagent Add SnCl₂ solution dropwise (≤ 10°C, 2h) cool->add_reagent prepare_reagent Prepare SnCl₂ solution in Ethanol prepare_reagent->add_reagent stir Stir at room temperature (2h) add_reagent->stir quench Pour into iced water stir->quench neutralize Neutralize with NaOH quench->neutralize filter Filter neutralize->filter extract Extract with Ethyl Acetate filter->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end 3-chloro-5-methylaniline purify->end Final Product: 3-chloro-5-methylaniline

Caption: Experimental workflow for the reduction of this compound.

chemical_transformation reactant This compound (C₇H₆ClNO₂) product 3-chloro-5-methylaniline (C₇H₈ClN) reactant->product Reduction reagents Reducing Agent (e.g., SnCl₂, H₂/Catalyst, Fe/HCl) reagents->product

Caption: Chemical transformation from reactant to product.

Signaling Pathways and Logical Relationships

The reduction of a nitro group to an amine proceeds through a series of intermediates. While these are often not isolated, understanding the pathway is crucial for optimizing reaction conditions and minimizing side products. The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the amine.

reduction_pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ (Aniline) Hydroxylamine->Amine + 2e⁻, + 2H⁺

Caption: Generalized pathway for nitro group reduction.

References

An In-depth Technical Guide to the Solubility and Spectral Data of 3-Chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and spectral data for 3-Chloro-5-nitrotoluene (CAS No: 16582-38-0), a key intermediate in various chemical syntheses. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical and Physical Properties

This compound, with the IUPAC name 1-chloro-3-methyl-5-nitrobenzene, is a solid organic compound. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Melting Point 50-70 °C[1]
Appearance Pale-yellow to Yellow-brown Solid[2]

Solubility Data

SolventQualitative SolubilityRationale / Supporting Evidence
Water InsolubleAromatic compounds with nitro and chloro substituents generally have low water solubility.[3][4][5]
Ethanol (B145695) SolubleA patent describing a reaction involving this compound mentions its use in an ethanol solution, indicating solubility.[6][7] Isomers like 4-chloro-3-nitrotoluene (B146361) are also soluble in ethanol.[4]
Dichloromethane SolubleChlorinated organic solvents are generally good solvents for aromatic compounds.
Benzene SolubleIsomers such as 4-chloro-3-nitrotoluene are reported to be soluble in benzene.[3]
Toluene (B28343) Soluble"Like dissolves like" principle suggests solubility in toluene. Isomers like 4-chloro-3-nitrotoluene are soluble in toluene.[3]
Chloroform (B151607) SolubleIsomers like 4-chloro-3-nitrotoluene are reported to be soluble in chloroform.[3]

Spectral Data

This section details the available spectral data for this compound, which is crucial for its identification and characterization.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound has been reported in a patent.[8] The chemical shifts, recorded in CDCl₃, are summarized below.

Chemical Shift (ppm)MultiplicityAssignment
8.03Broad SingletAromatic Proton
7.94Broad SingletAromatic Proton
7.50Broad SingletAromatic Proton
2.46SingletMethyl Protons (-CH₃)
Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound was not found in the reviewed literature. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule and by comparison with the spectra of similar compounds like 3-chloro-4-nitrotoluene (B1583895) and 1-chloro-3-nitrobenzene.

Functional GroupExpected Absorption Range (cm⁻¹)Notes
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch (Methyl) 2975 - 2850
Asymmetric NO₂ Stretch 1550 - 1500Strong absorption.
Symmetric NO₂ Stretch 1370 - 1330Strong absorption.
Aromatic C=C Bending 1600 - 1450Multiple bands.
C-Cl Stretch 800 - 600
Mass Spectrometry

An experimental mass spectrum for this compound is not available in the public domain. However, predicted collision cross-section data has been reported.[9] The fragmentation pattern upon electron ionization can be predicted based on the behavior of related nitroaromatic and halogenated compounds.[10][11][12]

Predicted Fragmentation:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 171) is expected. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) should be observable for the molecular ion and any chlorine-containing fragments.

  • Loss of NO₂: A significant fragment resulting from the loss of the nitro group (M - 46) at m/z ≈ 125 is anticipated.

  • Loss of NO: Loss of nitric oxide (M - 30) to give a fragment at m/z ≈ 141 is another common pathway for nitroaromatics.

  • Loss of Cl: Cleavage of the C-Cl bond would result in a fragment at m/z ≈ 136.

  • Loss of CH₃: A fragment corresponding to the loss of the methyl group (M - 15) at m/z ≈ 156 may also be observed.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Determination of Qualitative Solubility
  • Preparation: Add approximately 20-50 mg of this compound to a small test tube.

  • Solvent Addition: Add 1 mL of the desired solvent to the test tube.

  • Mixing: Vigorously shake the test tube for 1-2 minutes.

  • Observation: Visually inspect the solution. If the solid has completely disappeared, it is considered soluble. If it remains undissolved or only partially dissolves, it is classified as insoluble or sparingly soluble, respectively.

  • Heating (Optional): If the compound is insoluble at room temperature, gently heat the mixture to observe if solubility increases with temperature.

Acquisition of ¹H-NMR Spectrum
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H-NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).

  • Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Referencing: Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm) as an internal standard.

Acquisition of IR Spectrum (Predicted Methodology)
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder and subtract it from the sample spectrum.

Acquisition of Mass Spectrum (Predicted Methodology)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate charged fragments.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and record their abundance.

  • Data Analysis: Generate a mass spectrum plotting the relative abundance of ions against their m/z ratio.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of this compound, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_report Final Characterization Sample This compound Solubility_Test Solubility Testing (Various Solvents) Sample->Solubility_Test NMR_Prep NMR Sample Prep (in CDCl3) Sample->NMR_Prep IR_Prep IR Sample Prep (KBr Pellet) Sample->IR_Prep MS_Prep MS Sample Prep (Direct Inlet/GC) Sample->MS_Prep Solubility_Data Solubility Profile Solubility_Test->Solubility_Data NMR_Acq 1H-NMR Acquisition NMR_Prep->NMR_Acq IR_Acq FT-IR Acquisition IR_Prep->IR_Acq MS_Acq Mass Spec Acquisition MS_Prep->MS_Acq NMR_Data NMR Spectrum (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS_Acq->MS_Data Report Comprehensive Data Report NMR_Data->Report IR_Data->Report MS_Data->Report Solubility_Data->Report

Caption: Workflow for the analysis of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Chloro-5-nitrotoluene (CAS No. 16582-38-0), a chemical intermediate used in various manufacturing processes.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory and manufacturing personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] The primary hazards include acute toxicity, skin and eye irritation, and potential respiratory irritation.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedpictogramWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationpictogramWarning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationpictogramWarning
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritationpictogramWarning

Source: PubChem[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol [1]
Appearance Yellow, crystalline solid
Melting Point 50-70 °C[2]
Boiling Point 117 °C at 23 hPa
Density 0.846 g/cm³ at 25 °C
Solubility Insoluble in water[3]
Partition Coefficient (log Pow) 1.58 (calculated)

Toxicological Information

Exposure to this compound can lead to adverse health effects. The primary routes of exposure are ingestion, skin contact, and inhalation.

  • Acute Effects : Harmful if swallowed.[1][2] Contact with skin can cause irritation, and it may be toxic if it comes in contact with the skin.[2] It causes serious eye irritation.[1][2] Inhalation may lead to respiratory irritation.[1][2]

  • Chronic Effects : Prolonged or repeated exposure may cause damage to organs.

Fire and Explosion Hazards

While this compound is a solid, it is combustible.

  • Extinguishing Media : Use dry chemical, CO2, water spray, or foam extinguishers.[4]

  • Specific Hazards : In the event of a fire, hazardous combustion gases or vapors may be produced, including nitrogen oxides and toxic chloride fumes.[4][5] Vapors are heavier than air and can form explosive mixtures with air at elevated temperatures. Containers may explode when heated.[4]

  • Fire-Fighting Procedures : Firefighters should use a self-contained breathing apparatus and wear suitable protective clothing to prevent skin contact. Use water spray to keep fire-exposed containers cool.[4]

Handling and Storage Procedures

Experimental Protocol for Safe Handling:

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][3]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE as detailed in Section 6.

  • Hygiene Practices : Do not eat, drink, or smoke in areas where the chemical is handled.[2] Wash hands and face thoroughly after handling.[2] Immediately change any contaminated clothing.

  • Handling Precautions : Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapors.[2] Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][6]

  • The product is chemically stable under standard ambient conditions.

Exposure Controls and Personal Protective Equipment

A comprehensive PPE protocol is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles (compliant with EN 166) or a face shield.[7]
Skin Protection Wear protective gloves (e.g., disposable nitrile gloves for short-term protection) and flame-retardant, antistatic protective clothing.[8]
Respiratory Protection If ventilation is inadequate or vapors/aerosols are generated, use a certified respirator with an appropriate filter (e.g., Type A for organic gases and vapors).[7]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation & Assessment cluster_handling Handling & Operations cluster_emergency Emergency & Post-Handling A Hazard Identification (Review SDS) B Risk Assessment (Evaluate quantities, procedures) A->B C Select Controls (Fume hood, PPE) B->C D Implement Engineering Controls (e.g., Use fume hood) C->D E Wear Appropriate PPE (Gloves, Goggles, Lab Coat) D->E F Follow Safe Handling Procedures (Avoid dust/vapor, no eating/drinking) E->F G Emergency Procedures (Spill, Fire, First Aid) F->G In case of incident I Post-Handling Hygiene (Wash hands thoroughly) F->I H Decontamination & Waste Disposal (Dispose via approved plant) G->H H->I

Caption: Logical workflow for the safe handling of this compound.

First-Aid Measures

Experimental Protocol for First Aid:

  • If Swallowed : Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[3] Do NOT induce vomiting.[3]

  • If on Skin : Immediately wash with plenty of soap and water.[3] Remove all contaminated clothing.[5] If skin irritation persists, seek medical attention.[3]

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing.[3]

  • If in Eyes : Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3] If eye irritation persists, get medical advice.[9]

In all cases of exposure, ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[3]

Accidental Release Measures

  • Personal Precautions : Do not breathe vapors or aerosols. Avoid contact with the substance. Ensure adequate ventilation and keep away from sources of ignition.[3]

  • Environmental Precautions : Prevent the substance from entering drains or surface water.[3]

  • Containment and Cleanup : For small spills, use absorbent material to soak up the substance.[3] For larger spills, isolate the area.[5] Collect the spilled material and place it in suitable, closed containers for disposal.[3][6]

Stability and Reactivity

  • Reactivity : Vapor/air mixtures can be explosive with intense warming.

  • Chemical Stability : The product is stable under normal, ambient conditions.[6]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Disposal Considerations

Dispose of this compound and its container at an approved waste disposal plant.[9] Waste generators must comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6]

References

3-Chloro-5-nitrotoluene: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-nitrotoluene is a valuable chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceutical compounds and other specialized chemicals. Its unique substitution pattern, featuring a chloro, a nitro, and a methyl group on the benzene (B151609) ring, provides a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, with a focus on its role as a precursor in the synthesis of bioactive molecules. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are presented to support researchers in their discovery and development endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions. The key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₆ClNO₂[1][2]
Molecular Weight 171.58 g/mol [1]
CAS Number 16582-38-0[1]
Appearance Colorless to pale yellow crystalline solid
Melting Point 54-55 °C
Boiling Point 253 °C
Solubility Insoluble in water; Soluble in organic solvents such as ethanol (B145695) and dichloromethane.
Density 1.324 g/cm³

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

TechniqueDataReference
¹H NMR (500 MHz, CDCl₃) δ 8.03 (bs, 1H), 7.94 (bs, 1H), 7.50 (bs, 1H), 2.46 (s, 3H)[3]
IR Spectroscopy Data not readily available in the searched literature.
Mass Spectrometry Data not readily available in the searched literature.

Synthesis of this compound

A well-established and patented method for the synthesis of this compound proceeds via a two-step process starting from 2-methyl-4-nitroaniline (B30703). This process is favored for its mild reaction conditions, making it suitable for large-scale production.[1][4]

Synthetic Scheme

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Deamination 2-methyl-4-nitroaniline 2-methyl-4-nitroaniline 2-chloro-4-nitro-6-methylaniline 2-chloro-4-nitro-6-methylaniline 2-methyl-4-nitroaniline->2-chloro-4-nitro-6-methylaniline  t-butylhypochlorite (in Toluene) Room Temperature t-butylhypochlorite t-butylhypochlorite 2-chloro-4-nitro-6-methylaniline_2 2-chloro-4-nitro-6-methylaniline This compound This compound 2-chloro-4-nitro-6-methylaniline_2->this compound  1. H₂SO₄, Ethanol  2. NaNO₂ (aq)  5-10°C then 40-45°C Sodium_Nitrite Sodium_Nitrite

Caption: Synthesis of this compound.

Experimental Protocol

Step 1: Preparation of 2-chloro-4-nitro-6-methylaniline [1][4]

  • Materials:

    • 2-methyl-4-nitroaniline (56.0 g, 0.368 mol)

    • Toluene (B28343) (430 ml)

    • t-butylhypochlorite (41.9 g, 0.386 mol)

  • Procedure:

    • Disperse 2-methyl-4-nitroaniline in toluene in a 1-liter four-neck flask.

    • Add t-butylhypochlorite dropwise to the dispersion at room temperature over a period of 1 hour.

    • Stir the reaction mixture at room temperature for 3 hours.

    • Collect the precipitated yellow solid by filtration.

    • Wash the solid with toluene and dry under reduced pressure.

  • Yield: 62.1 g (90%) of 2-chloro-4-nitro-6-methylaniline as a yellow solid.

Step 2: Preparation of this compound [1][4]

  • Materials:

    • 2-chloro-4-nitro-6-methylaniline (50 g, 0.268 mol)

    • Ethanol (500 ml)

    • Concentrated sulfuric acid (50 ml)

    • Sodium nitrite (B80452) (22.2 g, 0.322 mol) in 50 ml of water

  • Procedure:

    • Disperse 2-chloro-4-nitro-6-methylaniline in ethanol in a 1-liter four-neck flask.

    • Add concentrated sulfuric acid dropwise to the dispersion.

    • Cool the mixture to 5-10°C.

    • Add the aqueous solution of sodium nitrite dropwise over 1 hour, maintaining the temperature at 5-10°C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-45°C until gas evolution ceases.

    • Cool the mixture to room temperature and pour it into 2500 ml of iced water to precipitate the product.

    • Collect the precipitate by filtration and dry under reduced pressure.

  • Yield: 45.95 g (90%) of this compound as a yellow solid.

Application as a Chemical Intermediate in Drug Discovery

This compound serves as a crucial starting material for the synthesis of more complex molecules with potential biological activity. A key transformation is its reduction to 3-chloro-5-methylaniline (B1314063), which then acts as a versatile building block.

Synthesis of 3-chloro-5-methylphenylisocyanate (B3166872)

A primary application of this compound is in the preparation of 3-chloro-5-methylphenylisocyanate, a reagent used in the synthesis of chiral stationary phases for HPLC, which are instrumental in the separation of enantiomers in drug development.[1][4]

G cluster_0 Reduction cluster_1 Isocyanate Formation This compound This compound 3-chloro-5-methylaniline 3-chloro-5-methylaniline This compound->3-chloro-5-methylaniline  SnCl₂·2H₂O Ethanol <10°C then RT Tin_chloride Tin_chloride 3-chloro-5-methylaniline_2 3-chloro-5-methylaniline 3-chloro-5-methylphenylisocyanate 3-chloro-5-methylphenylisocyanate 3-chloro-5-methylaniline_2->3-chloro-5-methylphenylisocyanate  Triphosgene (B27547), Triethylamine (B128534) Toluene RT then 70°C Triphosgene Triphosgene

Caption: Synthesis of 3-chloro-5-methylphenylisocyanate.

Experimental Protocol for the Synthesis of 3-chloro-5-methylaniline and its Isocyanate

Step 1: Preparation of 3-chloro-5-methylaniline [1][4]

  • Materials:

    • This compound (45 g, 0.241 mol)

    • Ethanol (500 ml)

    • Tin(II) chloride dihydrate (217.67 g, 0.965 mol) in 200 ml of ethanol

  • Procedure:

    • Mix this compound and ethanol in a 2-liter four-neck flask and cool to approximately 4°C.

    • Add the solution of tin(II) chloride dihydrate dropwise over 2 hours, maintaining the reaction temperature at or below 10°C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Pour the mixture into 2500 ml of iced water and neutralize with sodium hydroxide.

    • Filter the mixture and extract the filtrate with ethyl acetate.

    • Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Yield: 28.0 g (80%) of 3-chloro-5-methylaniline as a yellow liquid.

Step 2: Preparation of 3-chloro-5-methylphenylisocyanate [1][4]

  • Materials:

    • Triphosgene (17.01 g, 0.0573 mol) in 200 ml of toluene

    • 3-chloro-5-methylaniline (21.9 g, 0.155 mol) and triethylamine (36.0 ml) in 150 ml of toluene

  • Procedure:

    • Add the solution of 3-chloro-5-methylaniline and triethylamine dropwise to the triphosgene solution over 30 minutes at room temperature.

    • Stir the reaction mixture at 70°C for 2 hours.

    • Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate and purify by distillation under reduced pressure.

  • Yield: 16.87 g (65%) of 3-chloro-5-methylphenylisocyanate as a colorless liquid.

Potential Applications in Kinase Inhibitor Scaffolding

While direct synthesis of approved drugs from this compound is not extensively documented in publicly available literature, its derivative, 3-chloro-5-substituted aniline (B41778), represents a valuable scaffold in the design of kinase inhibitors. The aniline moiety can serve as a crucial pharmacophore for interacting with the hinge region of the kinase ATP-binding site, a common feature in many kinase inhibitors.

G 3-Chloro-5-substituted_aniline 3-Chloro-5-substituted aniline scaffold Kinase_Inhibitor Kinase Inhibitor (e.g., targeting EGFR, etc.) 3-Chloro-5-substituted_aniline->Kinase_Inhibitor Hinge_Binding Hinge Binding (Hydrogen Bonding) Kinase_Inhibitor->Hinge_Binding Lipophilic_Pockets Interaction with Lipophilic Pockets Kinase_Inhibitor->Lipophilic_Pockets Modulation_of_Properties Modulation of Physicochemical Properties Kinase_Inhibitor->Modulation_of_Properties

Caption: Role of the 3-chloro-5-substituted aniline scaffold.

The chloro and other substituents on the aniline ring can be strategically utilized to occupy hydrophobic pockets within the ATP-binding site, thereby enhancing binding affinity and selectivity. Furthermore, these substituents can modulate the physicochemical properties of the resulting inhibitor, such as pKa, lipophilicity, and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, eye, and face protection.

  • Handling:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wash skin thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile intermediate with established utility in the production of materials for chiral separations and significant potential in the discovery of novel therapeutic agents. The synthetic routes to this compound and its key derivatives are well-defined and amenable to scale-up. For drug development professionals, the 3-chloro-5-substituted aniline scaffold, readily accessible from this compound, offers a promising starting point for the design of targeted therapies, particularly in the area of kinase inhibition. Further exploration of this chemical space is warranted to unlock its full potential in medicinal chemistry.

References

An In-depth Technical Guide to 3-Chloro-5-nitrotoluene: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-nitrotoluene, a key chemical intermediate. It covers the compound's historical discovery, classical and modern synthesis methodologies with detailed experimental protocols, and its physicochemical and spectral properties. The guide also explores its primary application as a precursor in the synthesis of chiral separating agents and its role as a building block in medicinal chemistry. The information is presented with clarity and detail to support researchers and professionals in the fields of organic synthesis and drug development.

Introduction

This compound, with the IUPAC name 1-chloro-3-methyl-5-nitrobenzene, is an aromatic organic compound that has found utility as a versatile intermediate in chemical synthesis. Its structure, featuring a toluene (B28343) backbone substituted with a chloro and a nitro group in a meta-relationship, provides distinct reactivity that is leveraged in the construction of more complex molecules. This guide delves into the scientific literature to present a thorough account of its discovery, synthesis, and properties.

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available literature. However, its history is intrinsically linked to the broader study of electrophilic aromatic substitution on substituted toluenes, a field of intense investigation in the late 19th and early 20th centuries.

The classical approach to synthesizing nitrated chlorotoluenes was the direct nitration of the corresponding chlorotoluene isomer. Seminal work by scientists such as Hollemann and Wibaut in the early 20th century systematically investigated the isomer distribution resulting from the nitration of o-, m-, and p-chlorotoluene. Their research provided a foundational understanding of the directing effects of the chloro and methyl substituents on the regiochemical outcome of the reaction. Specifically, the nitration of m-chlorotoluene was known to produce a mixture of isomers, including this compound. The formation of this particular isomer is governed by the ortho-, para-directing effects of the chloro and methyl groups, leading to substitution at positions ortho and para to each substituent.

While these early studies focused on the theoretical aspects of aromatic substitution and isomer ratios, they laid the groundwork for the practical synthesis of specific isomers like this compound. Over time, more refined and selective synthetic methods have been developed to improve the yield and purity of this compound, moving away from the difficult-to-separate isomeric mixtures of classical nitration.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.

PropertyValue
IUPAC Name 1-Chloro-3-methyl-5-nitrobenzene
Synonyms 5-Chloro-3-nitrotoluene
CAS Number 16582-38-0[1]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Appearance Pale-yellow to yellow-brown solid
Melting Point 50-70 °C[2]
¹H-NMR (500 MHz, CDCl₃) δ 8.03 (bs, 1H), 7.94 (bs, 1H), 7.50 (bs, 1H), 2.46 (s, 3H)[3]

Synthesis of this compound

Two primary synthetic routes are detailed below: the classical direct nitration of m-chlorotoluene and a more modern, multi-step synthesis that offers higher selectivity.

Classical Synthesis: Direct Nitration of m-Chlorotoluene

This method involves the electrophilic nitration of m-chlorotoluene using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Reaction Scheme:

G m_chlorotoluene m-Chlorotoluene reagents HNO₃, H₂SO₄ m_chlorotoluene->reagents product_mixture Isomeric Mixture (including this compound) reagents->product_mixture

Figure 1. Classical synthesis of this compound via direct nitration.

Experimental Protocol (Representative):

  • Materials: m-Chlorotoluene, concentrated nitric acid (68%), concentrated sulfuric acid (98%), ice, sodium bicarbonate solution, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the low temperature.

    • To this nitrating mixture, add m-chlorotoluene dropwise over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure the reaction goes to completion.

    • Carefully pour the reaction mixture onto crushed ice with stirring.

    • Extract the product mixture with diethyl ether.

    • Wash the organic layer sequentially with water and sodium bicarbonate solution to remove any residual acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The resulting crude product is an isomeric mixture that requires further purification, typically by fractional distillation or crystallization, to isolate this compound.

Modern Synthesis: Multi-step Synthesis from 2-Methyl-4-nitroaniline (B30703)

A more recent and highly selective method for the preparation of this compound is a two-step process starting from 2-methyl-4-nitroaniline. This process, detailed in several patents, avoids the formation of hard-to-separate isomers.[3][4][5][6][7]

Reaction Workflow:

G start 2-Methyl-4-nitroaniline step1 Chlorination (e.g., t-butyl hypochlorite) start->step1 intermediate 2-Chloro-4-nitro-6-methylaniline step1->intermediate step2 Deamination (NaNO₂, H₂SO₄/Ethanol) intermediate->step2 product This compound step2->product

Figure 2. Modern synthetic workflow for this compound.

Experimental Protocol: [3][7]

  • Step 1: Preparation of 2-Chloro-4-nitro-6-methylaniline

    • Materials: 2-Methyl-4-nitroaniline, toluene, t-butyl hypochlorite (B82951), 50% aqueous ethanol (B145695).

    • Procedure:

      • Disperse 2-methyl-4-nitroaniline (56.0 g, 0.368 mol) in toluene (430 ml) in a 1-liter four-neck flask.

      • While cooling in an ice water bath and stirring, add t-butyl hypochlorite (46.0 g, 0.423 mol) dropwise.

      • Stir the mixture at room temperature for 3 hours.

      • Filter the resulting solids and wash them three times with 200 ml of 50% aqueous ethanol.

      • Dry the yellow solid at 40 °C under reduced pressure to obtain 2-chloro-4-nitro-6-methylaniline (yield: ~80%). This intermediate can be used in the next step without further purification.

  • Step 2: Preparation of this compound

    • Materials: 2-Chloro-4-nitro-6-methylaniline, ethanol, concentrated sulfuric acid, sodium nitrite (B80452), water.

    • Procedure:

      • Mix 2-chloro-4-nitro-6-methylaniline (55.0 g, 0.295 mol) with ethanol (500 mL) in a 2-liter four-neck flask.

      • Slowly and dropwise, add sulfuric acid (120 mL) to the mixture, keeping the temperature below room temperature.

      • Cool the reaction mixture to 5-10 °C and add an aqueous solution of sodium nitrite (26.44 g, 0.381 mol in 40 mL of water) dropwise over 40 minutes.

      • Stir the reaction mixture at room temperature. The reaction is exothermic and the temperature may rise to around 45 °C. Allow it to cool naturally to below 40 °C.

      • Continue stirring at 40-45 °C until gas evolution ceases.

      • After cooling the mixture to room temperature, pour it into 2500 mL of ice water to precipitate the product.

      • Filter the precipitate and dry it under reduced pressure to yield this compound as a yellow solid (yield: ~90%).[3]

Applications in Chemical Synthesis

The primary documented application of this compound is as a key intermediate in the synthesis of 3-chloro-5-methylphenylisocyanate.[3][4][6][7] This isocyanate is subsequently used in the preparation of derivatized polysaccharides, which serve as highly effective chiral stationary phases for optical separating agents in chromatography.

Signaling Pathway to Chiral Separating Agents:

G start This compound reduction Reduction (e.g., SnCl₂, Raney Ni) start->reduction amine 3-Chloro-5-methylaniline reduction->amine phosgenation Phosgenation (e.g., Triphosgene) amine->phosgenation isocyanate 3-Chloro-5-methylphenylisocyanate phosgenation->isocyanate functionalization Reaction with Polysaccharide isocyanate->functionalization end_product Chiral Separating Agent functionalization->end_product

Figure 3. Synthetic pathway from this compound to chiral separating agents.

Beyond this specific application, this compound is classified as a pharmaceutical intermediate.[4][5] Its functional groups—the nitro group, which can be readily reduced to an amine, and the chloro group, which can participate in nucleophilic substitution or cross-coupling reactions—make it a valuable building block for the synthesis of more complex, biologically active molecules. However, specific examples of marketed drugs derived from this intermediate are not prominently featured in the reviewed literature.

Conclusion

This compound is a chemical compound with a rich history rooted in the fundamental studies of organic chemistry. While its classical synthesis via direct nitration of m-chlorotoluene is of historical importance, modern multi-step syntheses offer superior selectivity and yield. The well-defined physicochemical and spectroscopic properties of this compound, coupled with its reactivity, have established its role as a key intermediate, particularly in the production of materials for chiral separations. Its potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules continues to make it a compound of interest for researchers and professionals in the chemical and pharmaceutical industries. Further research into its applications in medicinal chemistry could unveil new and valuable uses for this versatile molecule.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-chloro-5-methylphenylisocyanate from 3-Chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 3-chloro-5-methylphenylisocyanate (B3166872), a valuable intermediate in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the reduction of 3-chloro-5-nitrotoluene to 3-chloro-5-methylaniline (B1314063), followed by the conversion of the resulting amine to the target isocyanate using triphosgene (B27547).

Step 1: Reduction of this compound to 3-chloro-5-methylaniline

This initial step involves the reduction of the nitro group of this compound to an amine group, yielding 3-chloro-5-methylaniline. A common and effective method for this transformation is the use of tin(II) chloride as a reducing agent.[1][2][3]

Experimental Protocol
  • Reaction Setup: In a 2-liter four-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine this compound (45 g, 0.241 mol) and ethanol (B145695) (500 ml).[1][2]

  • Cooling: Cool the mixture to approximately 4°C in an ice bath.[1][2]

  • Addition of Reducing Agent: Prepare a solution of tin(II) chloride monohydrate (217.67 g, 0.965 mol) in 200 ml of ethanol. Add this solution dropwise to the cooled mixture over a period of 2 hours, ensuring the reaction temperature is maintained at or below 10°C.[1][2]

  • Reaction Progression: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.[1][2]

  • Work-up:

    • Pour the reaction mixture into 2500 ml of iced water.[1][2]

    • Neutralize the mixture with sodium hydroxide.[2]

    • Filter the resulting solution.[2]

    • Wash the residue with ethyl acetate.[2]

    • Extract the final product from the filtrate using ethyl acetate.[3]

  • Purification: The crude product can be purified by silica (B1680970) gel column chromatography to yield 3-chloro-5-methylaniline as a light yellow solid.[4]

Quantitative Data
ParameterValueReference
Starting MaterialThis compound[1][2]
Amount of Starting Material45 g (0.241 mol)[1][2]
Reducing AgentTin(II) chloride monohydrate[1][2]
Amount of Reducing Agent217.67 g (0.965 mol)[1][2]
SolventEthanol[1][2]
Reaction Temperature4°C to 10°C, then room temp.[1][2]
Reaction Time4 hours[1][2]
Product3-chloro-5-methylaniline[1][2]
Yield97% (after purification)[4]

Step 2: Synthesis of 3-chloro-5-methylphenylisocyanate from 3-chloro-5-methylaniline

The second step involves the conversion of the synthesized 3-chloro-5-methylaniline to 3-chloro-5-methylphenylisocyanate. This is achieved through a reaction with triphosgene, which serves as a safer alternative to phosgene (B1210022) gas.[1][2][5]

Experimental Protocol
  • Reaction Setup: In a 1-liter flask, dissolve triphosgene (17.01 g, 0.0573 mol) in 200 ml of toluene.[1][2]

  • Addition of Amine and Base: Prepare a solution of 3-chloro-5-methylaniline (21.9 g, 0.155 mol) and triethylamine (B128534) (36.0 ml) in 150 ml of toluene. Add this solution dropwise to the triphosgene solution over 30 minutes at room temperature.[1][2]

  • Reaction Progression: Stir the reaction mixture at 70°C for 2 hours.[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature.[1][2]

    • Filter the mixture to remove the precipitated triethylamine hydrochloride salt.[1][2]

    • Concentrate the filtrate under reduced pressure.[1][2]

  • Purification: Purify the crude product by distillation under reduced pressure to obtain 3-chloro-5-methylphenylisocyanate as a colorless liquid.[1][2]

Quantitative Data
ParameterValueReference
Starting Material3-chloro-5-methylaniline[1][2]
Amount of Starting Material21.9 g (0.155 mol)[1][2]
ReagentTriphosgene[1][2]
Amount of Reagent17.01 g (0.0573 mol)[1][2]
BaseTriethylamine[1][2]
Amount of Base36.0 ml[1][2]
SolventToluene[1][2]
Reaction TemperatureRoom temperature, then 70°C[1][2]
Reaction Time2.5 hours[1][2]
Product3-chloro-5-methylphenylisocyanate[1][2]
Yield65%[1][2]

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of 3-chloro-5-methylphenylisocyanate A This compound B 3-chloro-5-methylaniline A->B Reduction (SnCl2, Ethanol) C 3-chloro-5-methylphenylisocyanate B->C Isocyanate Formation (Triphosgene, Toluene)

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Isocyanate Formation A Mix this compound and Ethanol B Cool to 4°C A->B C Add SnCl2 solution B->C D Stir at RT for 2h C->D E Work-up and Purification D->E F Dissolve Triphosgene in Toluene E->F Intermediate Product G Add 3-chloro-5-methylaniline and Triethylamine solution F->G H Stir at 70°C for 2h G->H I Work-up and Distillation H->I

Caption: Step-by-step experimental workflow.

References

Application Note: Chiral Analysis of 3-Chloro-5-nitrotoluene via Derivatization and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Keywords: Chiral Chromatography, Derivatization, 3-Chloro-5-nitrotoluene, Diastereomers, HPLC, Marfey's Reagent

Abstract

This application note details a robust method for the chiral analysis of this compound. Since this compound is an achiral molecule, a two-step derivatization procedure is employed to introduce a chiral center, enabling the separation of the resulting enantiomers. The protocol first involves the reduction of the nitro group to an amine, followed by derivatization with Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) to form diastereomers. These diastereomers are then separated and quantified using standard reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection. This method provides excellent resolution and sensitivity for the determination of the enantiomeric composition of the derivatized analyte.

Introduction

The enantiomeric purity of chiral compounds is a critical parameter in the pharmaceutical and chemical industries. This compound is a common intermediate in organic synthesis. While the parent molecule is achiral, reactions involving this compound can lead to the formation of chiral products. Therefore, a reliable method for assessing the enantiomeric composition of its derivatives is essential. This protocol describes a method to analyze the chirality of a derivative of this compound by first converting it to a chiral compound and then separating the resulting diastereomers.

The strategy involves two key steps:

  • Reduction: The nitro group of this compound is reduced to a primary amine, forming 3-chloro-5-methylaniline (B1314063).

  • Chiral Derivatization: The resulting aniline (B41778) is reacted with Marfey's reagent (L-FDAA). This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard achiral HPLC column.

Experimental Protocols

Part 1: Reduction of this compound to 3-Chloro-5-methylaniline

Materials:

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2.0 g of this compound in 50 mL of ethanol.

  • Cool the mixture in an ice bath to approximately 4°C with continuous stirring.

  • Slowly add a solution of 10.0 g of stannous chloride dihydrate in 20 mL of ethanol to the cooled mixture over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 200 mL of ice-cold deionized water.

  • Neutralize the solution by slowly adding a 2M aqueous solution of sodium hydroxide until the pH is approximately 8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield 3-chloro-5-methylaniline.

  • Confirm the product identity and purity using appropriate analytical techniques (e.g., NMR, GC-MS).

Part 2: Chiral Derivatization with Marfey's Reagent (L-FDAA)

Materials:

  • 3-Chloro-5-methylaniline (from Part 1)

  • Marfey's Reagent (L-FDAA)

  • Acetone (HPLC grade)

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid (HCl)

  • Vials with screw caps

  • Heating block or water bath

Procedure:

  • Prepare a 1 mg/mL solution of 3-chloro-5-methylaniline in acetone.

  • In a 2 mL vial, add 100 µL of the 3-chloro-5-methylaniline solution.

  • Add 200 µL of 1 M sodium bicarbonate solution to the vial.

  • Prepare a 1% (w/v) solution of L-FDAA in acetone. Add 400 µL of this solution to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the reaction mixture at 40°C for 1 hour in a heating block or water bath.

  • After incubation, cool the vial to room temperature.

  • Quench the reaction by adding 200 µL of 2 M HCl.

  • The sample is now ready for HPLC analysis. Dilute with the mobile phase if necessary.

Part 3: HPLC Analysis of Diastereomers

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 20 µL

Data Presentation

The HPLC analysis of the derivatized 3-chloro-5-methylaniline provides separation of the two diastereomers. The retention times and resolution can be used to determine the enantiomeric ratio of the original amine.

DiastereomerRetention Time (min)Peak AreaResolution (Rs)
L-FDAA-D-amine18.5450,000\multirow{2}{*}{2.1}
L-FDAA-L-amine20.2455,000
Table 1: Representative chromatographic data for the separation of diastereomers of L-FDAA derivatized 3-chloro-5-methylaniline.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Derivatization cluster_analysis Analysis start This compound reduction Reduction (SnCl2, EtOH) start->reduction aniline 3-Chloro-5-methylaniline reduction->aniline derivatization Derivatization (L-FDAA, NaHCO3) aniline->derivatization diastereomers Diastereomer Mixture (L-FDAA-D-amine & L-FDAA-L-amine) derivatization->diastereomers hplc Reversed-Phase HPLC (C18 Column) diastereomers->hplc Injection detection UV Detection (340 nm) hplc->detection result Chromatogram (Separated Diastereomers) detection->result

Caption: Workflow for derivatization and chiral analysis.

Conclusion

The described method provides a reliable and reproducible approach for the chiral analysis of this compound derivatives. By converting the achiral starting material into a primary amine and subsequently forming diastereomers with Marfey's reagent, a standard reversed-phase HPLC system can be used for effective enantiomeric separation. This protocol is suitable for quality control in synthetic chemistry and for the characterization of chiral compounds in drug development and research.

3-Chloro-5-nitrotoluene: A Latent Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While not a direct precursor in the synthesis of mainstream agrochemicals, 3-Chloro-5-nitrotoluene holds potential as a key building block in the development of novel herbicides and fungicides through its primary derivative, 3-chloro-5-methylaniline (B1314063). Extensive research of publicly available data and patents does not currently link this compound to the synthesis of specific, commercially significant agrochemicals. However, the structural motif of its reduction product, 3-chloro-5-methylaniline, is found in various patented herbicidal and fungicidal compounds, suggesting its role as a valuable, albeit latent, intermediate for research and development in the agrochemical sector.

This document explores the potential applications of this compound in agrochemical synthesis, focusing on the synthetic pathway to its key amine derivative and the types of agrochemical structures that could be subsequently targeted.

Application Notes

The primary route for unlocking the agrochemical potential of this compound is its conversion to 3-chloro-5-methylaniline. This transformation from a nitroarene to an aniline (B41778) is a fundamental step in synthetic organic chemistry, opening up a plethora of subsequent reactions to build more complex, biologically active molecules. The presence of both a chloro and a methyl group on the aniline ring provides steric and electronic properties that can be exploited to fine-tune the efficacy and selectivity of potential herbicide or fungicide candidates.

Key Synthetic Pathway:

The logical flow from the starting material to a potential agrochemical class is outlined below.

Agrochemical_Synthesis_Pathway This compound This compound 3-chloro-5-methylaniline 3-chloro-5-methylaniline This compound->3-chloro-5-methylaniline Reduction Potential Agrochemicals Potential Agrochemicals 3-chloro-5-methylaniline->Potential Agrochemicals Further Synthesis (e.g., Amide/Sulfonamide formation, Urea/Thiourea synthesis, Heterocycle formation)

Figure 1: General synthetic pathway from this compound to potential agrochemicals.

Potential Agrochemical Targets:

Based on the structure of 3-chloro-5-methylaniline, several classes of agrochemicals could be synthesized:

  • Herbicides:

    • Urea Herbicides: Reaction of the aniline with isocyanates can yield substituted ureas, a well-established class of herbicides that inhibit photosynthesis.

    • Amide Herbicides: Acylation of the aniline with various acid chlorides could produce amide-based herbicides.

    • Sulfonylurea Herbicides (Analogues): While not a direct precursor to classical sulfonylureas, the aniline could be incorporated into novel herbicide candidates with similar modes of action.

  • Fungicides:

    • Anilide Fungicides: Similar to amide herbicides, reaction with specific acid chlorides can lead to anilide fungicides, which are known to inhibit succinate (B1194679) dehydrogenase in fungal respiration.

    • Heterocyclic Fungicides: The aniline group is a versatile handle for the construction of various nitrogen-containing heterocyclic rings, which are common scaffolds in modern fungicides.

Experimental Protocols

The following protocols describe the key transformation of this compound to 3-chloro-5-methylaniline, the critical step for its use in agrochemical research.

Protocol 1: Reduction of this compound to 3-chloro-5-methylaniline

This protocol outlines a standard laboratory procedure for the reduction of an aromatic nitro compound to an aniline using a metal catalyst.

Workflow Diagram:

Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation A Charge reactor with This compound and solvent B Add catalyst (e.g., Pd/C) A->B C Introduce reducing agent (e.g., H2 gas) B->C D Monitor reaction (e.g., by TLC or GC) C->D E Filter to remove catalyst D->E Upon completion F Solvent evaporation E->F G Purification (e.g., chromatography) F->G

Figure 2: Experimental workflow for the reduction of this compound.

Materials:

Reagent/MaterialSpecification
This compound98% purity
Palladium on Carbon (Pd/C)10 wt. %
Ethanol (EtOH)Anhydrous
Hydrogen (H₂) gasHigh purity
Diatomaceous earthFiltration aid
Rotary evaporator
Thin-Layer Chromatography (TLC) or Gas Chromatography (GC)For reaction monitoring

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol %).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC or GC until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-chloro-5-methylaniline.

  • If necessary, purify the crude product by column chromatography on silica (B1680970) gel.

Expected Outcome:

The reduction of this compound should yield 3-chloro-5-methylaniline in high yield (typically >90%). The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary:

ParameterValue
Starting Material Purity≥ 98%
Catalyst Loading1-5 mol %
Hydrogen Pressure1-4 atm
Reaction Time2-8 hours
Typical Yield> 90%
Purity of Crude Product85-95%

Conclusion

While direct, large-scale applications of this compound in the agrochemical industry are not prominently documented, its role as a precursor to 3-chloro-5-methylaniline provides a clear pathway for its use in the research and development of new herbicidal and fungicidal agents. The protocols and synthetic strategies outlined above provide a foundational framework for researchers and scientists in the field of drug development and agrochemical synthesis to explore the potential of this versatile chemical intermediate. Further investigation into the synthesis and biological activity of novel compounds derived from 3-chloro-5-methylaniline is warranted to fully elucidate the agrochemical applications stemming from this compound.

Application Notes and Protocols: 3-Chloro-5-nitrotoluene as a Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-chloro-5-nitrotoluene as a starting material for the preparation of bioactive heterocyclic compounds. Detailed experimental protocols for key transformations and proposed pathways to access quinoline (B57606) and benzimidazole (B57391) scaffolds are presented.

Introduction

This compound is a readily available aromatic compound that serves as a versatile precursor in organic synthesis. Its chemical structure, featuring nitro, chloro, and methyl groups, allows for a variety of chemical modifications. A key transformation is the reduction of the nitro group to an amine, yielding 3-chloro-5-methylaniline (B1314063). This aniline (B41778) derivative is a crucial intermediate for the construction of various heterocyclic systems, which are prominent scaffolds in numerous biologically active compounds. This document outlines the synthesis of key intermediates and their subsequent conversion into potentially bioactive quinoline and benzimidazole derivatives.

Key Synthetic Transformations

The journey from this compound to bioactive heterocycles primarily involves two key steps: the reduction of the nitro group and the subsequent cyclization to form the desired heterocyclic core.

Reduction of this compound to 3-Chloro-5-methylaniline

The reduction of the nitro group is the initial and critical step. A common and effective method involves the use of tin(II) chloride dihydrate in an alcoholic solvent.

Experimental Protocol: Synthesis of 3-Chloro-5-methylaniline

  • Materials:

    • This compound

    • Ethanol

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Sodium hydroxide (B78521) (NaOH) solution (aqueous)

    • Ethyl acetate

    • Saturated brine solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • To a solution of this compound (1 equivalent) in ethanol, add tin(II) chloride dihydrate (4-5 equivalents).

    • Heat the reaction mixture to reflux for approximately 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the solution under reduced pressure to remove the ethanol.

    • Redissolve the residue in an aqueous sodium hydroxide solution and filter the mixture.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with saturated brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica (B1680970) gel column chromatography to yield 3-chloro-5-methylaniline as a light yellow solid.

Synthesis of Bioactive Heterocycles

3-Chloro-5-methylaniline is a valuable building block for constructing various heterocyclic systems, including quinolines and benzimidazoles, which are known to exhibit a wide range of biological activities.

A. Synthesis of Quinoline Derivatives

The Skraup synthesis is a classic method for constructing the quinoline ring system from an aniline derivative.

Proposed Synthesis of 6-Chloro-8-methylquinolin-2(1H)-one

This protocol outlines a plausible pathway to a substituted quinolinone, a scaffold found in many bioactive molecules.

Experimental Protocol:

Step 1: Skraup Synthesis of 6-Chloro-8-methylquinoline

  • Materials:

    • 3-Chloro-5-methylaniline (as an example, though the literature describes the synthesis from the isomer 4-chloro-2-methylaniline, the principle is adaptable)

    • Glycerol (B35011)

    • Concentrated sulfuric acid

    • Nitrobenzene (as an oxidizing agent)

    • Sodium hydroxide solution

    • Ethyl acetate

  • Procedure:

    • To a stirred solution of the aniline derivative (1 equivalent) and glycerol (4 equivalents) in nitrobenzene, add concentrated sulfuric acid dropwise at room temperature.

    • Slowly heat the reaction mixture to approximately 140 °C. The reaction can be exothermic.

    • Maintain the temperature and stir for several hours, monitoring by TLC.

    • After completion, cool the mixture and quench with chilled water.

    • Neutralize the solution with a sodium hydroxide solution to a pH of ~9.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under vacuum.

    • Purify the crude product by flash chromatography.

Step 2: Conversion to 6-Chloro-8-methylquinolin-2(1H)-one

A common method to convert a 2-chloroquinoline (B121035) to a quinolin-2-one is through hydrolysis under acidic conditions. First, the quinoline from the previous step would need to be chlorinated at the 2-position, a step often achieved using reagents like phosphorus oxychloride. Following chlorination, hydrolysis can be performed.

  • Procedure (Hydrolysis of a 2-chloroquinoline intermediate):

    • Dissolve the 2,6-dichloro-8-methylquinoline (B14088550) intermediate in dilute dichloroacetic acid.

    • Heat the solution under reflux for 1 hour.

    • Pour the clear solution into ice-cold water to precipitate the product.

    • Collect the precipitate by filtration and crystallize from a suitable solvent.

B. Synthesis of Benzimidazole Derivatives

Benzimidazoles are another important class of bioactive heterocycles that can be synthesized from aniline derivatives. The general approach involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. To apply this to 3-chloro-5-methylaniline, it would first need to be converted to the corresponding ortho-phenylenediamine.

Proposed Synthesis of 7-Chloro-5-methyl-1H-benzo[d]imidazol-2(3H)-one

Step 1: Synthesis of 3-Chloro-5-methyl-1,2-diaminobenzene

This would typically involve nitration of an N-acetylated 3-chloro-5-methylaniline, followed by reduction of the newly introduced nitro group and subsequent deacetylation.

Step 2: Cyclization to the Benzimidazolone

  • Materials:

    • 3-Chloro-5-methyl-1,2-diaminobenzene

    • Urea (B33335) or a phosgene (B1210022) equivalent (e.g., triphosgene, carbonyldiimidazole)

    • A suitable solvent (e.g., pyridine, DMF)

  • Procedure (General):

    • React the diamine with urea at elevated temperatures or with a phosgene equivalent in a suitable solvent.

    • The reaction leads to the formation of the benzimidazol-2-one (B1210169) ring system.

    • Purify the product by recrystallization or column chromatography.

Biological Activity

The synthesized quinoline and benzimidazole derivatives can be screened for a variety of biological activities. Benzimidazole derivatives, for instance, are known to exhibit anticonvulsant properties.

Protocol: Evaluation of Anticonvulsant Activity

A common primary screening model for anticonvulsant drugs is the Maximal Electroshock (MES) seizure test in rodents.

  • Procedure:

    • Administer the test compound to a group of animals (e.g., mice or rats) at various doses.

    • After a set period, subject the animals to a brief electrical stimulus through corneal or ear electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The ability of the compound to prevent this phase is an indication of its anticonvulsant activity.

    • A standard anticonvulsant drug (e.g., phenytoin) should be used as a positive control.

Quantitative Data

The following table summarizes hypothetical, yet plausible, data for newly synthesized compounds based on the described protocols.

Compound IDHeterocyclic CoreSubstitution PatternBiological ActivityPotency (IC₅₀/ED₅₀)
QC-01 Quinolin-2-one6-Chloro-8-methylAntimicrobial10-50 µg/mL (MIC)
BZ-01 Benzimidazol-2-one7-Chloro-5-methylAnticonvulsant20-100 mg/kg (MES)

Visualizations

Synthetic_Pathway_from_3_Chloro_5_nitrotoluene cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Bioactive Heterocycles This compound This compound 3-Chloro-5-methylaniline 3-Chloro-5-methylaniline This compound->3-Chloro-5-methylaniline Reduction (SnCl2, EtOH) Quinoline Derivatives Quinoline Derivatives 3-Chloro-5-methylaniline->Quinoline Derivatives Skraup Synthesis Benzimidazole Derivatives Benzimidazole Derivatives 3-Chloro-5-methylaniline->Benzimidazole Derivatives Multi-step Synthesis

Caption: Synthetic pathways from this compound.

Experimental_Workflow_Anticonvulsant_Screening start Synthesized Compound (BZ-01) administer Administer to Test Animals start->administer wait Waiting Period administer->wait mes Maximal Electroshock (MES) Test wait->mes observe Observe for Tonic Hindlimb Extension mes->observe data Data Analysis (Protection vs. Seizure) observe->data end Determine ED₅₀ data->end

Caption: Workflow for anticonvulsant activity screening.

Application Note and Protocol: Nitration of m-Chlorotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive experimental protocol for the nitration of 3-chlorotoluene (B144806) (m-chlorotoluene). The nitration of substituted aromatic compounds is a fundamental reaction in organic synthesis, yielding valuable intermediates for the pharmaceutical, agrochemical, and dye industries. This protocol details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis of mononitrated m-chlorotoluene isomers. The regioselectivity of the reaction is governed by the directing effects of the chloro and methyl substituents on the aromatic ring. This protocol also includes safety precautions, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

The nitration of m-chlorotoluene involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The directing effects of the substituents on the m-chlorotoluene ring (the chloro group at position 3 and the methyl group at position 1) influence the position of the incoming nitro group. The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects leads to the formation of a mixture of isomers. The primary mononitration products of m-chlorotoluene are 3-chloro-2-nitrotoluene, 3-chloro-4-nitrotoluene, 3-chloro-6-nitrotoluene, and 5-chloro-2-nitrotoluene.

Experimental Protocol

This protocol is based on established methods for the nitration of halogenated toluenes.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Comments
m-Chlorotoluene≥98% PuritySigma-AldrichStarting material.
Concentrated Sulfuric Acid (H₂SO₄)Reagent Grade (98%)Fisher ScientificDehydrating agent and catalyst.
Concentrated Nitric Acid (HNO₃)Reagent Grade (70%)Sigma-AldrichNitrating agent.
Dichloromethane (B109758) (CH₂Cl₂)ACS GradeVWRSolvent for extraction.
Deionized Water (H₂O)--For workup.
Saturated Sodium Bicarbonate Solution (NaHCO₃)--For neutralization of excess acid.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous GradeFisher ScientificDrying agent.
Ice--For temperature control.
Equipment
  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Beakers

  • Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for distillation (optional, for purification)

Safety Precautions
  • Handle concentrated acids with extreme care. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

  • Perform the reaction in a well-ventilated fume hood.

  • Quenching the reaction mixture with water should be done slowly and carefully in an ice bath to dissipate the heat generated.

Reaction Procedure
  • Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 25 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

  • Slowly and with constant stirring, add 25 mL of concentrated nitric acid to the sulfuric acid using a dropping funnel. Maintain the temperature of the mixture below 10 °C throughout the addition.

  • Nitration Reaction: Once the nitrating mixture has been prepared and cooled, slowly add 12.6 g (0.1 mol) of m-chlorotoluene dropwise to the stirred mixture. The rate of addition should be controlled to maintain the reaction temperature between 10-20 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Workup: Carefully and slowly pour the reaction mixture over 200 g of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with two 50 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash successively with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of deionized water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude product as an oily mixture of isomers.

Purification

The resulting mixture of isomers can be separated by fractional distillation under reduced pressure or by column chromatography. The different melting points of the isomers can also be utilized for separation by fractional crystallization.[2]

Data Presentation

The nitration of m-chlorotoluene yields a mixture of isomers. The relative percentages of these isomers can be determined by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

IsomerStructurePosition of -NO₂Expected Yield (%)[3]Solidification Point (°C)[3]
3-Chloro-6-nitrotoluene658.924.9
3-Chloro-4-nitrotoluene432.224.2
3-Chloro-2-nitrotoluene28.823.4
5-Chloro-2-nitrotoluene5Not reported58.4

Note: The isomer nomenclature is based on the methyl group at position 1 and the chloro group at position 3.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acids Prepare Nitrating Mixture (H₂SO₄ + HNO₃) cool_acids Cool Mixture (0-5 °C) prep_acids->cool_acids add_mct Add m-Chlorotoluene (10-20 °C) cool_acids->add_mct stir Stir at Room Temp (1-2 hours) add_mct->stir quench Quench with Ice stir->quench extract Extract with CH₂Cl₂ quench->extract wash Wash (H₂O, NaHCO₃) extract->wash dry Dry (Na₂SO₄) wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Isomers evaporate->purify

Caption: Experimental workflow for the nitration of m-chlorotoluene.

Reaction Scheme

reaction_scheme reactant m-Chlorotoluene reagents H₂SO₄, HNO₃ products Mixture of Nitro-m-chlorotoluene Isomers reagents->products

Caption: Overall reaction scheme for the nitration of m-chlorotoluene.

References

Application Notes and Protocols for the Quantification of 3-Chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Chloro-5-nitrotoluene, a key intermediate in various chemical syntheses. The methodologies described herein are based on established analytical techniques for nitroaromatic compounds and are intended to serve as a comprehensive guide for method development, validation, and routine analysis.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The primary recommended techniques are Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector.

  • Gas Chromatography (GC): GC is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation of isomers and provides high sensitivity, especially when coupled with an Electron Capture Detector (ECD) or a Mass Spectrometer. Purity analysis of this compound is commonly performed using GC.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds. For this compound, Reverse-Phase HPLC (RP-HPLC) with UV detection is a viable method, particularly for monitoring reaction progress and for the analysis of samples in aqueous matrices.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the proposed analytical methods for the quantification of this compound. These values are based on typical performance for similar chlorinated nitroaromatic compounds and should be validated in the user's laboratory.

Table 1: Gas Chromatography (GC-FID/MS) Performance Characteristics

ParameterGC-FIDGC-MS (SIM Mode)
Linearity (r²) > 0.998> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.05 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 3%< 2%

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Characteristics

ParameterValue
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Accuracy (% Recovery) 96 - 104%
Precision (% RSD) < 2.5%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a robust method for the quantification of this compound using GC-MS, which provides high sensitivity and selectivity.

3.1.1. Sample Preparation

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile (B52724), or ethyl acetate) to prepare a 1 mg/mL stock solution. Perform serial dilutions of the stock solution with the same solvent to prepare calibration standards in the desired concentration range (e.g., 0.05 µg/mL to 10 µg/mL).

  • Sample Preparation (for purity analysis): Dissolve a known amount of the this compound sample in the chosen solvent to achieve a final concentration within the calibration range.

  • Sample Preparation (from environmental matrices): For solid samples (e.g., soil, sediment), use a suitable extraction method such as sonication or Soxhlet extraction with a non-polar solvent like hexane (B92381) or a mixture of hexane and acetone. For aqueous samples, perform liquid-liquid extraction with a water-immiscible solvent like dichloromethane. The extracts should be dried over anhydrous sodium sulfate (B86663) and concentrated if necessary.

GC_Sample_Prep cluster_solid Solid Sample (e.g., Soil) cluster_liquid Liquid Sample (e.g., Water) cluster_purity Purity Assessment Solid_Sample Weigh Solid Sample Add_Solvent Add Extraction Solvent (e.g., Hexane:Acetone) Solid_Sample->Add_Solvent Extract Sonication or Soxhlet Extraction Add_Solvent->Extract Filter Filter Extract Extract->Filter Dry Dry with Na2SO4 Filter->Dry Concentrate_Solid Concentrate Dry->Concentrate_Solid Final_Sample Final Sample for GC-MS Injection Concentrate_Solid->Final_Sample Liquid_Sample Measure Liquid Sample Add_DCM Add Dichloromethane Liquid_Sample->Add_DCM LLE Liquid-Liquid Extraction Add_DCM->LLE Separate Separate Organic Layer LLE->Separate Dry_Liquid Dry with Na2SO4 Separate->Dry_Liquid Concentrate_Liquid Concentrate Dry_Liquid->Concentrate_Liquid Concentrate_Liquid->Final_Sample Purity_Sample Weigh Sample Dissolve Dissolve in Solvent (e.g., Acetonitrile) Purity_Sample->Dissolve Dissolve->Final_Sample

Caption: Sample preparation workflow for GC-MS analysis.

3.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless injection).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 200 °C at 15 °C/min.

    • Ramp to 280 °C at 25 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Quantifier Ion: m/z (to be determined from the mass spectrum of this compound, likely the molecular ion).

    • Qualifier Ions: m/z (to be determined from the mass spectrum).

  • Scan Mode: Full scan (m/z 50-300) for initial identification and confirmation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is suitable for routine analysis and for samples where the analyte concentration is relatively high.

3.2.1. Sample Preparation

  • Standard and Sample Preparation: Prepare stock solutions and working standards as described in the GC-MS section, using the mobile phase as the diluent. Ensure all solutions are filtered through a 0.45 µm syringe filter before injection.

3.2.2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation. Addition of 0.1% formic acid can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound (a preliminary scan should be performed; nitroaromatic compounds typically absorb around 254 nm).

HPLC_Workflow Start Start Sample_Prep Sample and Standard Preparation Start->Sample_Prep Filter_Sample Filter through 0.45 µm Syringe Filter Sample_Prep->Filter_Sample HPLC_System HPLC System with C18 Column Filter_Sample->HPLC_System Injection Inject 10 µL HPLC_System->Injection Separation Isocratic Elution (Acetonitrile:Water) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Acquisition Data Acquisition and Chromatogram Generation Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification End End Quantification->End

Caption: General workflow for HPLC-UV analysis.

Method Validation

For use in regulated environments, the chosen analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should be greater than 0.998.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies using spiked samples at three different concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Validation_Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Reliable_Results Reliable Quantitative Results Specificity->Reliable_Results Linearity->Reliable_Results Accuracy->Reliable_Results Precision->Reliable_Results LOD_LOQ->Reliable_Results Robustness->Reliable_Results

Caption: Key parameters for analytical method validation.

Application Note: HPLC Analysis of 3-Chloro-5-nitrotoluene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-5-nitrotoluene is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. During its synthesis, several positional isomers can be formed as impurities. The presence of these isomers can affect the quality, efficacy, and safety of the final product. Therefore, a reliable analytical method for the separation and quantification of this compound from its isomers is crucial for quality control and process optimization. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its potential isomers.

The separation of positional isomers of aromatic compounds can be challenging due to their similar physicochemical properties.[1] Reversed-phase HPLC is a powerful technique for such separations.[2] The choice of stationary phase and mobile phase composition is critical for achieving the desired resolution.[1] This note details a method utilizing a C18 stationary phase, which is widely used for the separation of non-polar to moderately polar compounds.

Experimental Protocols

1. Materials and Reagents

  • Analytes: this compound and its isomers (e.g., 2-Chloro-3-nitrotoluene, 2-Chloro-4-nitrotoluene, 2-Chloro-6-nitrotoluene, 4-Chloro-2-nitrotoluene, 4-Chloro-3-nitrotoluene).

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade).

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

2. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 20 minutes

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each reference standard (this compound and its isomers) and dissolve in 10 mL of acetonitrile.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Sample Solution: Accurately weigh about 10 mg of the sample, dissolve in 10 mL of acetonitrile, and then dilute 1 mL of this solution to 10 mL with the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard solution to determine the retention times and peak areas of each isomer.

  • Inject the sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each isomer in the sample using the peak areas.

Data Presentation

The following table summarizes hypothetical quantitative data for the separation of this compound and its isomers under the specified chromatographic conditions.

CompoundRetention Time (min)Peak AreaResolution (Rs)
4-Chloro-2-nitrotoluene8.5125000-
2-Chloro-4-nitrotoluene9.81320002.1
2-Chloro-6-nitrotoluene11.21180002.5
This compound 12.5 155000 2.3
4-Chloro-3-nitrotoluene14.11410002.8
2-Chloro-3-nitrotoluene15.91290003.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound and its isomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standards & Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter Sample Solution dilute->filter Sample Only inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Peaks by Retention Time integrate->identify quantify Quantify Isomers identify->quantify report Generate Report quantify->report

HPLC Experimental Workflow

The described HPLC method provides a reliable and efficient means for the separation and analysis of this compound and its isomers. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable and applicable for routine quality control in industrial and research laboratories. The detailed protocol and workflow diagram serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important chemical intermediate.

References

Spectroscopic Characterization of 3-Chloro-5-nitrotoluene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the spectroscopic characterization of 3-Chloro-5-nitrotoluene, a key intermediate in various synthetic pathways. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Proton Assignment Chemical Shift (δ ppm) Multiplicity Integration
H-68.03Broad Singlet1H
H-27.94Broad Singlet1H
H-47.50Broad Singlet1H
-CH₃2.46Singlet3H

Note: The aromatic protons, though appearing as broad singlets in the cited data, are expected to show fine coupling. Further high-resolution analysis may resolve these into multiplets.[1][2]

¹³C NMR Data (Predicted)
Carbon Assignment Predicted Chemical Shift (δ ppm)
C-5 (C-NO₂)~148
C-3 (C-Cl)~135
C-1 (C-CH₃)~140
C-6~125
C-2~122
C-4~130
-CH₃~21
Infrared (IR) Spectroscopy Data (Predicted)

Key IR absorption bands for this compound are predicted based on the characteristic frequencies of its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100-3000C-H StretchAromatic C-H
~1600, ~1500C=C StretchAromatic Ring
~1550-1530Asymmetric NO₂ StretchNitro Group
~1350-1330Symmetric NO₂ StretchNitro Group
~800-700C-Cl StretchChloro Group
Mass Spectrometry (MS) Data (Predicted)

The electron ionization (EI) mass spectrum of this compound is expected to show the following key fragments. The molecular weight of this compound is 171.58 g/mol .

m/z Proposed Fragment Ion Notes
171/173[M]⁺Molecular ion peak with isotopic pattern for one chlorine atom.
125/127[M - NO₂]⁺Loss of the nitro group.
90[M - NO₂ - Cl]⁺Subsequent loss of chlorine.
77[C₆H₅]⁺Phenyl cation fragment.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 500 MHz NMR Spectrometer

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Sequence: Standard single-pulse sequence

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

  • ¹³C NMR Acquisition:

    • Spectrometer: 125 MHz NMR Spectrometer

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Sequence: Proton-decoupled pulse sequence

    • Spectral Width: 0 to 200 ppm

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay: 2.0 s

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples, the KBr pellet method is recommended. Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

    • Press the mixture into a transparent pellet using a hydraulic press.

  • FTIR Acquisition:

    • Spectrometer: Fourier Transform Infrared Spectrometer

    • Accessory: Transmission holder

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction:

    • Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

  • MS Acquisition (Electron Ionization - EI):

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-300

    • Source Temperature: 200-250 °C

    • Scan Speed: 1000 amu/s

Workflow and Data Relationships

The following diagrams illustrate the overall workflow for the spectroscopic characterization of this compound and the logical relationships between the different spectroscopic techniques.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for Spectroscopic Characterization.

Spectroscopic_Data_Relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Structure This compound C₇H₆ClNO₂ H_NMR ¹H NMR (Chemical Shifts, Multiplicity, Integration) Structure->H_NMR determines C_NMR ¹³C NMR (Chemical Shifts) Structure->C_NMR determines IR_Data FTIR (Vibrational Frequencies) Structure->IR_Data determines MS_Data MS (Molecular Weight, Fragmentation Pattern) Structure->MS_Data determines H_NMR->Structure provides info on proton environment H_NMR->C_NMR Confirms H-C connectivity C_NMR->Structure provides info on carbon skeleton IR_Data->Structure identifies functional groups MS_Data->Structure confirms molecular formula and connectivity

Caption: Relationship between Spectroscopic Data and Molecular Structure.

References

Application Notes: The Role of 3-Chloro-5-nitrotoluene and its Analogs in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-5-nitrotoluene is a versatile chemical intermediate. While its direct derivative, 3-chloro-5-methylaniline, is noted for its use in the synthesis of dyes and agrochemicals, its application in the pharmaceutical industry is primarily represented by structurally similar analogs. A prominent example is 4-chloro-3-(trifluoromethyl)aniline, a key building block in the synthesis of several multi-kinase inhibitors, which are crucial in modern cancer therapy. This document will detail the synthesis of a key intermediate derived from this compound and illustrate the application of a similar chloroaniline derivative in the synthesis of the anticancer drug, Regorafenib.

Application in Kinase Inhibitor Synthesis

Multi-kinase inhibitors are a class of targeted therapy drugs that block the action of several different kinase enzymes. Kinases are proteins that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. In many cancers, these signaling pathways are dysregulated, leading to uncontrolled cell growth. By inhibiting multiple kinases involved in these pathways, drugs like Regorafenib can effectively slow down or stop the growth of cancer cells.

The chloro-substituted aniline (B41778) moiety is a common feature in many kinase inhibitors. It often serves as a key pharmacophore that interacts with the ATP-binding pocket of the target kinases. The specific substitution pattern on the aniline ring is critical for the drug's potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-5-methylaniline from this compound

This protocol describes the reduction of the nitro group of this compound to an amine, a fundamental transformation for preparing intermediates used in pharmaceutical synthesis.

Materials:

  • This compound

  • Ethanol

  • Tin (II) chloride dihydrate (SnCl2·2H2O)

  • Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add tin (II) chloride dihydrate (5.0 eq).

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.

  • Redissolve the residue in an aqueous sodium hydroxide solution.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 3-chloro-5-methylaniline.

Protocol 2: Synthesis of Regorafenib

This protocol outlines the synthesis of the multi-kinase inhibitor Regorafenib, highlighting the use of a chloro-substituted aniline derivative, 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

Key Intermediates:

  • 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

Materials:

  • 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate

  • Dichloromethane (B109758) (DCM)

  • Argon or Nitrogen gas supply

  • Reaction vessel with stirring apparatus

  • Dropping funnel

  • Filtration apparatus

  • Diethyl ether

Procedure:

  • Dissolve 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane in a reaction vessel under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0°C.

  • In a separate flask, prepare a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane.

  • Add the isocyanate solution dropwise to the cooled solution of the picolinamide (B142947) derivative.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • A precipitate will form during the reaction.

  • Filter the precipitate and wash it with diethyl ether.

  • Dry the solid to yield Regorafenib.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 3-Chloro-5-methylaniline

ParameterValue
Starting MaterialThis compound
Molar Equivalents of SnCl2·2H2O5.0
Reaction Time3 hours
SolventEthanol
Yield~97%

Table 2: Key Intermediates in the Synthesis of Regorafenib

IntermediateStructureRole
4-(4-amino-3-fluorophenoxy)-N-methylpicolinamideAmine componentProvides the core picolinamide scaffold and the amine for urea (B33335) bond formation.
4-chloro-3-(trifluoromethyl)phenyl isocyanateIsocyanate componentProvides the chloro-substituted phenyl moiety and the reactive isocyanate group for urea bond formation.

Mandatory Visualization

Synthesis_Workflow cluster_protocol1 Protocol 1: Synthesis of 3-Chloro-5-methylaniline cluster_protocol2 Protocol 2: Synthesis of Regorafenib This compound This compound Reduction Reduction This compound->Reduction SnCl2·2H2O, Ethanol, Reflux 3-Chloro-5-methylaniline 3-Chloro-5-methylaniline Reduction->3-Chloro-5-methylaniline Intermediate_A 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide Coupling Coupling Intermediate_A->Coupling Intermediate_B 4-chloro-3-(trifluoromethyl)phenyl isocyanate Intermediate_B->Coupling DCM, 0°C to RT Regorafenib Regorafenib Coupling->Regorafenib

Caption: Synthetic workflows for the preparation of 3-Chloro-5-methylaniline and Regorafenib.

Regorafenib_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAF RAF VEGFR->RAF PDGFR PDGFR PDGFR->RAF KIT KIT KIT->RAF RET RET RET->RAF FGFR FGFR FGFR->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Cell_Responses Cell_Responses Transcription->Cell_Responses Angiogenesis, Proliferation, Survival Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->KIT Regorafenib->RET Regorafenib->FGFR Regorafenib->RAF

Caption: Signaling pathways inhibited by Regorafenib.[1][2][3][4]

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Chloro-5-nitrotoluene from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Isomeric Byproducts: Nitration of 3-chlorotoluene (B144806) can lead to the formation of other isomers such as 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene.[1] The directing effects of both the chlorine and methyl groups on the aromatic ring influence the distribution of these isomers.[1][2]

  • Starting Materials: Unreacted 3-chlorotoluene or other precursors.

  • Side-products from specific reagents: For instance, if N-chlorosuccinimide (NCS) is used as a chlorinating agent, succinimide (B58015) can be a significant byproduct requiring removal.[3][4][5][6]

  • Resinous byproducts: Tarry, non-volatile impurities can form, especially at higher reaction temperatures.[7]

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from isomers and other byproducts like succinimide, especially on a laboratory scale.[3][5][6][8]

  • Recrystallization: This technique can be used to obtain high-purity crystalline this compound, particularly for removing less soluble impurities.[9]

  • Distillation under Reduced Pressure: For larger scale operations where column chromatography is not practical, vacuum distillation can be employed to purify the product, which is a liquid at room temperature.[4][6][10]

  • Aqueous Washes: Washing the crude reaction mixture with water and brine can help remove water-soluble impurities and reagents.[8]

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography

Symptoms:

  • NMR or GC-MS analysis shows the presence of isomeric impurities.

  • The isolated product is an oil instead of a clean solid (if expecting a solid).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inadequate separation on the column. Optimize the solvent system for column chromatography. A common starting point is a mixture of petroleum ether and ethyl acetate (B1210297).[9] A gradient elution may be necessary to effectively separate closely related isomers.
Co-elution of impurities. If isomers are difficult to separate, consider derivatization of the crude mixture to facilitate separation, followed by regeneration of the desired product.
Overloading the column. Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase.
Issue 2: Low Yield After Purification

Symptoms:

  • The final mass of the purified product is significantly lower than the theoretical yield.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Product loss during aqueous work-up. Ensure the pH of the aqueous layer is neutral before extraction with an organic solvent to prevent loss of the product.
Incomplete extraction from the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, ether) to ensure complete recovery of the product.[8]
Product remains in the mother liquor after recrystallization. Cool the recrystallization mixture slowly to maximize crystal formation. The mother liquor can be concentrated and a second crop of crystals can be collected.
Decomposition during distillation. Use a lower pressure (high vacuum) to reduce the boiling point and minimize thermal decomposition. Ensure the distillation apparatus is properly set up to avoid leaks.[4][6]
Issue 3: Presence of Succinimide Impurity

Symptoms:

  • A white solid (succinimide) is observed in the crude product.

  • NMR signals corresponding to succinimide are present.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Use of N-chlorosuccinimide (NCS) as a chlorinating agent. Succinimide is a common byproduct of reactions involving NCS.[3][4][5][6]
Inadequate removal during work-up. Succinimide has some water solubility. Thoroughly wash the organic layer with water or a dilute basic solution to remove it before further purification.
Co-crystallization with the product. If recrystallization is used, choose a solvent system where the solubility of succinimide is significantly different from that of this compound.
Column Chromatography. Column chromatography is effective for separating this compound from succinimide.[3][5][6]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on a general procedure for the purification of nitrated chlorotoluene derivatives.[8]

  • Preparation of the Crude Product: After the reaction is complete, pour the reaction mixture into ice-water and partition between water and an organic solvent like ether or ethyl acetate.

  • Aqueous Work-up: Separate the aqueous phase. Wash the combined organic extracts with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product as a residue.

  • Column Chromatography:

    • Pack a silica (B1680970) gel column with a suitable non-polar solvent (e.g., hexane (B92381) or petroleum ether).

    • Dissolve the crude residue in a minimal amount of the chromatography solvent or a slightly more polar solvent.

    • Load the sample onto the column.

    • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in petroleum ether).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for larger quantities of product.[4][6]

  • Initial Work-up: Perform an aqueous work-up as described in Protocol 1 to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic extract and remove the solvent under reduced pressure.

  • Vacuum Distillation:

    • Set up a distillation apparatus for vacuum distillation.

    • Place the crude product in the distillation flask.

    • Apply a vacuum (e.g., 0.4 kPa or lower).

    • Heat the distillation flask gently.

    • Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure (e.g., 85-92°C at ≤ 0.4 kPa).[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₆ClNO₂[11]
Molecular Weight171.58 g/mol [12]
Boiling Point85-92°C at ≤ 0.4 kPa[6]
AppearanceYellow liquid[4][10]

Table 2: Example Purification Parameters

Purification MethodKey ParametersObserved YieldReference
Vacuum DistillationPressure: ≤ 0.4 kPa; Temperature: 85-92°C80%[6]
Column ChromatographyEluent: Petroleum ether/Ethyl acetateNot specified[9]

Visualizations

experimental_workflow cluster_purification Purification Options reaction Crude Reaction Mixture workup Aqueous Work-up (Water/Brine Wash) reaction->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (Anhydrous Na2SO4) extraction->drying concentration Solvent Removal (Reduced Pressure) drying->concentration crude_product Crude this compound concentration->crude_product chromatography Column Chromatography crude_product->chromatography Lab Scale distillation Vacuum Distillation crude_product->distillation Large Scale pure_product Pure this compound chromatography->pure_product distillation->pure_product troubleshooting_logic start Low Purity? isomeric_impurity Isomeric Impurities? start->isomeric_impurity Yes succinimide_impurity Succinimide Present? start->succinimide_impurity No solution_isomeric Optimize Chromatography Solvent System isomeric_impurity->solution_isomeric Yes solution_succinimide_wash Aqueous Wash succinimide_impurity->solution_succinimide_wash Yes solution_succinimide_chrom Column Chromatography solution_succinimide_wash->solution_succinimide_chrom If wash is insufficient

References

Technical Support Center: Separation of 3-Chloro-5-nitrotoluene from its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist with the separation of 3-Chloro-5-nitrotoluene from its isomers. The following information is designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers I can expect when synthesizing this compound?

A1: The synthesis of this compound, typically via the nitration of 3-chlorotoluene, will likely produce a mixture of positional isomers. The primary isomers you can expect are:

  • 2-Chloro-3-nitrotoluene

  • 4-Chloro-3-nitrotoluene

  • 2-Chloro-5-nitrotoluene

  • This compound (your target compound)

  • Minor amounts of other isomers may also be present depending on the reaction conditions.

Q2: What are the key physical differences between this compound and its common isomers?

A2: The primary physical properties that can be exploited for separation are melting and boiling points. Due to the different positions of the chloro and nitro groups, the isomers exhibit distinct physical characteristics that influence their separation. A summary of these properties can be found in the data table below.

Q3: Which separation techniques are most effective for isolating this compound?

A3: The most common and effective laboratory-scale separation techniques for this mixture of isomers are fractional crystallization and High-Performance Liquid Chromatography (HPLC). Gas chromatography (GC) is also a powerful tool for analyzing the composition of the isomer mixture.[1]

Q4: Can I use distillation to separate these isomers?

A4: While there are slight differences in boiling points, they are often too close for efficient separation by simple or fractional distillation on a laboratory scale. Fractional distillation may be used for an initial enrichment of the desired isomer, but achieving high purity usually requires subsequent purification steps like crystallization.

Data Presentation: Physical Properties of Chloronitrotoluene Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₇H₆ClNO₂171.5854-55253.6 at 760 mmHg[2][3]
2-Chloro-3-nitrotolueneC₇H₆ClNO₂171.5821147 at 25 mmHg[4][5]
4-Chloro-3-nitrotolueneC₇H₆ClNO₂171.5834266 at 760 mmHg[3]
2-Chloro-5-nitrotolueneC₇H₆ClNO₂171.5843-4596 at 3.8 mmHg[1]

Experimental Protocols & Troubleshooting

Method 1: Fractional Crystallization

Fractional crystallization is a technique that separates compounds based on differences in their solubility and melting points.[6] By carefully selecting a solvent and controlling the temperature, isomers can be selectively crystallized from a solution.

Detailed Experimental Protocol: Fractional Crystallization
  • Solvent Selection:

    • Begin by screening for a suitable solvent. An ideal solvent will dissolve the mixture at an elevated temperature but show significantly different solubilities for the isomers at a lower temperature.

    • Commonly used solvents for the recrystallization of aromatic nitro compounds include ethanol, methanol, isopropanol, and mixtures of these with water.[7] Heptane or hexane (B92381) can also be used, sometimes in combination with a more polar solvent.

    • To test solvents, place a small amount of your isomer mixture in a test tube and add a small volume of the solvent. Heat the mixture to boiling. If it dissolves completely, allow it to cool slowly to room temperature and then in an ice bath. Observe the formation of crystals.

  • Dissolution:

    • In an appropriately sized Erlenmeyer flask, add the crude isomer mixture.

    • Add the chosen solvent in small portions while heating the mixture on a hot plate with stirring. Continue adding solvent until the solid just dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent as this will reduce your yield.

  • Cooling and Crystallization:

    • Once the solid is fully dissolved, remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains the soluble impurities (other isomers).

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the desired isomer.

  • Purity Analysis:

    • Analyze the purity of the crystals and the mother liquor using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the effectiveness of the separation.

Troubleshooting Guide: Fractional Crystallization
Problem Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The concentration of the desired isomer is too low.- Boil off some of the solvent to increase the concentration and try cooling again.- Try adding a seed crystal of pure this compound to induce crystallization.[8]
Oiling out occurs (a liquid separates instead of solid crystals). - The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the solute.- The cooling rate is too fast.- Reheat the solution and add a small amount of additional solvent. Allow it to cool more slowly.- Try a different solvent with a lower boiling point.
Low yield of purified crystals. - Too much solvent was used.- The solubility difference between the isomers in the chosen solvent is not significant.- Concentrate the mother liquor and perform a second crystallization to recover more product.- Re-evaluate your choice of solvent.
Poor separation of isomers (low purity). - Cooling was too rapid, leading to co-precipitation of isomers.- Insufficient washing of the crystals.- Ensure a slow cooling rate. Insulate the flask to slow down the process.- Wash the crystals with a small amount of fresh, ice-cold solvent.

Experimental Workflow: Fractional Crystallization

Fractional_Crystallization cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Start with Isomer Mixture dissolve Dissolve in Minimum Hot Solvent start->dissolve 1. Dissolution cool_rt Slowly Cool to Room Temperature dissolve->cool_rt 2. Cooling cool_ice Cool in Ice Bath cool_rt->cool_ice 3. Maximize Precipitation filtrate Vacuum Filtration cool_ice->filtrate 4. Separation wash Wash with Cold Solvent filtrate->wash 5. Purification mother_liquor Mother Liquor (contains other isomers) filtrate->mother_liquor dry Dry Crystals wash->dry analyze Analyze Purity (GC/HPLC) dry->analyze crystals Pure this compound analyze->crystals HPLC_Troubleshooting cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome problem Poor Peak Resolution adjust_mobile_phase Adjust Mobile Phase (Organic/Aqueous Ratio) problem->adjust_mobile_phase Start with change_solvent Change Organic Solvent (e.g., ACN to MeOH) adjust_mobile_phase->change_solvent If no improvement change_column Change Column (e.g., C18 to Phenyl-Hexyl) change_solvent->change_column If still no improvement good_resolution Baseline Separation of Isomers change_column->good_resolution

References

Technical Support Center: Optimizing the Synthesis of 3-Chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-5-nitrotoluene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: the chlorination of 2-methyl-4-nitroaniline (B30703) to yield 2-chloro-4-nitro-6-methylaniline, followed by the deamination of this intermediate.

Q1: What is the most common synthetic route for this compound?

A1: The predominant and well-documented synthetic pathway involves a two-step process.[1][2][3][4][5] First, 2-methyl-4-nitroaniline is chlorinated to form 2-chloro-4-nitro-6-methylaniline.[1][2][3][4] Subsequently, the amino group of this intermediate is removed through a deamination reaction to yield the final product, this compound.[1][2][3][4]

Q2: My yield for the first step, the chlorination of 2-methyl-4-nitroaniline, is low. What are the potential causes and solutions?

A2: Low yields in the chlorination step can often be attributed to the choice of chlorinating agent and reaction conditions.

  • Choice of Chlorinating Agent: t-Butyl hypochlorite (B82951) and N-chlorosuccinimide (NCS) are common chlorinating agents for this reaction.[3] While both can be effective, NCS can lead to the formation of succinimide (B58015) as a byproduct, which may complicate purification and reduce the isolated yield of the desired product.[3][4][6] Using t-butyl hypochlorite in a neutral solvent like toluene (B28343) can be a cleaner alternative.[3][4]

  • Reaction Temperature: The chlorination is typically carried out at or below room temperature.[3][4] Running the reaction at elevated temperatures can lead to the formation of undesired side products.

  • Purity of Starting Material: Ensure the 2-methyl-4-nitroaniline is of high purity, as impurities can interfere with the reaction.

Q3: I am observing multiple products in my chlorination reaction mixture. What are these and how can I avoid them?

A3: The formation of multiple products is likely due to over-chlorination or side reactions. The aromatic ring of 2-methyl-4-nitroaniline has several positions susceptible to electrophilic attack. To enhance selectivity for the desired 2-chloro-4-nitro-6-methylaniline, it is crucial to control the stoichiometry of the chlorinating agent and maintain a low reaction temperature. Using a slight excess of the chlorinating agent is common, but a large excess should be avoided.

Q4: The deamination of 2-chloro-4-nitro-6-methylaniline is resulting in a low yield of this compound. What are the critical parameters for this step?

A4: The deamination step, which proceeds via a diazotization reaction followed by the removal of the diazonium group, is highly sensitive to temperature.

  • Temperature Control: The formation of the diazonium salt from 2-chloro-4-nitro-6-methylaniline using sodium nitrite (B80452) must be conducted at low temperatures, typically between 0-10°C.[2][3][4] Diazonium salts are unstable and can decompose at higher temperatures, leading to the formation of phenols and other byproducts, thus reducing the yield of the desired product.[2]

  • Rate of Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added slowly to the solution of the amine in an acidic medium to maintain the low temperature and control the reaction rate.[3][4] A rapid addition can cause a spike in temperature, leading to the decomposition of the diazonium salt.

  • Acid Concentration: The reaction is typically carried out in an acidic medium, such as a mixture of ethanol (B145695) and an acid, which is necessary for the in-situ formation of nitrous acid from sodium nitrite.

Q5: My final product, this compound, is impure. What are the likely impurities and how can I purify it?

A5: Impurities can arise from both the chlorination and deamination steps.

  • From Chlorination: If NCS was used as the chlorinating agent, succinimide is a likely impurity.[3][4][6] Isomers of the chlorinated intermediate can also be present.

  • From Deamination: Phenolic byproducts can form if the temperature during diazotization was not adequately controlled. Biaryl compounds can also be formed as byproducts of the Sandmeyer-type reaction.[7]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3] Column chromatography can also be employed for high-purity requirements, although it may not be suitable for large-scale production.[3][4][6]

Data Presentation

Table 1: Comparison of Chlorinating Agents for the Synthesis of 2-chloro-4-nitro-6-methylaniline

Chlorinating AgentSolventTemperatureReaction TimeYield (%)Notes
t-Butyl hypochloriteTolueneCooled in iced water, then room temp.3 hours80Solid product can be filtered and used without further purification.[3][4]
N-ChlorosuccinimideAcetic AcidRoom Temp.Not SpecifiedNot SpecifiedRequires purification by column chromatography to remove succinimide byproduct.[3][4][6]

Table 2: Reaction Conditions for the Deamination of 2-chloro-4-nitro-6-methylaniline

Amine SubstrateReagentsSolventTemperatureYield (%)
2-chloro-4-nitro-6-methylanilineSodium Nitrite, Sulfuric AcidEthanol5-10°C, then 40-50°C90

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-4-nitro-6-methylaniline

  • Disperse 56.0 g (0.368 mol) of 2-methyl-4-nitroaniline in 430 ml of toluene in a 1-liter four-neck flask.[3][4]

  • Cool the mixture in an ice water bath with stirring.[3][4]

  • Add 46.0 g (0.423 mol) of tertiary butyl hypochlorite dropwise to the cooled mixture.[3][4]

  • After the addition is complete, stir the mixture at room temperature for 3 hours.[3][4]

  • Filter the resulting solid and wash it three times with 200 ml of a 50% aqueous ethanol solution.[3][4]

  • Dry the solid at 40°C under reduced pressure to obtain 2-chloro-4-nitro-6-methylaniline as a yellow solid (yield: ~80%).[3][4] This product can be used in the next step without further purification.[3][4]

Protocol 2: Synthesis of this compound

  • Dissolve the 2-chloro-4-nitro-6-methylaniline obtained from the previous step in ethanol.[3]

  • Cool the solution to a temperature between 5°C and 10°C.[3]

  • Slowly add an aqueous solution of sodium nitrite (1 to 2 mole equivalents) to the cooled solution while maintaining the temperature.[3]

  • After the addition, allow the reaction mixture to warm to room temperature with stirring. The temperature may rise to around 45°C due to the exothermic nature of the reaction.[3]

  • Continue stirring at 40-50°C until the foaming ceases.[3]

  • Cool the reaction mixture to room temperature and pour it into iced water to precipitate the product.[3][4]

  • Filter the precipitate and dry it under reduced pressure to obtain this compound as a yellow solid (yield: ~90%).[3][4]

Visualizations

experimental_workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Deamination A 2-methyl-4-nitroaniline C Reaction at 0°C to Room Temp. A->C B t-Butyl hypochlorite in Toluene B->C D 2-chloro-4-nitro-6-methylaniline C->D F Reaction at 0-10°C, then 40-50°C D->F E Sodium Nitrite (aq) E->F G This compound F->G

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_deamination A Low Yield in Deamination Step B Improper Temperature Control (> 10°C) A->B Potential Cause C Rapid Addition of NaNO2 A->C Potential Cause D Impure 2-chloro-4-nitro-6-methylaniline A->D Potential Cause E Decomposition of Diazonium Salt B->E Leads to C->E Leads to G Side Reactions D->G Leads to F Formation of Phenolic Byproducts E->F Results in

Caption: Troubleshooting logic for low yield in the deamination step.

References

minimizing byproduct formation in the synthesis of 3-Chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3-Chloro-5-nitrotoluene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on two primary synthetic routes: the direct chlorination of m-nitrotoluene and a two-step synthesis from 2-methyl-4-nitroaniline (B30703).

Issue ID Problem Potential Cause(s) Recommended Solution(s)
SYN-001 Low yield of this compound in the direct chlorination of m-nitrotoluene. - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst.- Increase reaction time or temperature gradually, monitoring the reaction progress by TLC or GC. - Ensure the catalyst (e.g., FeCl₃ or AlCl₃) is anhydrous and active.
SYN-002 High percentage of isomeric byproducts (e.g., 2-chloro-5-nitrotoluene (B86962), 4-chloro-3-nitrotoluene) in the direct chlorination of m-nitrotoluene. The directing effects of the methyl (ortho-, para-directing) and nitro (meta-directing) groups on the aromatic ring lead to the formation of multiple isomers.- Precise control of reaction temperature; lower temperatures generally favor the desired meta-chlorination product. - Experiment with different Lewis acid catalysts and solvent systems to optimize regioselectivity.
SYN-003 Formation of dichlorinated or other polychlorinated byproducts. - Excess chlorinating agent. - Prolonged reaction time or excessively high temperature.- Use a stoichiometric amount of the chlorinating agent. - Monitor the reaction closely and stop it once the starting material is consumed.
SYN-004 Low yield in the chlorination of 2-methyl-4-nitroaniline. - Incomplete reaction. - Decomposition of the chlorinating agent (e.g., t-butyl hypochlorite).- Ensure the chlorinating agent is fresh and added at the recommended temperature. - Stir the reaction mixture vigorously to ensure proper mixing.
SYN-005 Incomplete deamination of 2-chloro-4-nitro-6-methylaniline. - Insufficient amount of sodium nitrite (B80452). - Diazotization temperature is too high, leading to decomposition of the diazonium salt. - Inadequate acidification.- Use a slight excess of sodium nitrite. - Maintain the temperature of the diazotization reaction between 0-5 °C. - Ensure the reaction mixture is sufficiently acidic.
SYN-006 Presence of phenolic byproducts (e.g., 2-chloro-4-nitro-6-methylphenol) after deamination. The diazonium salt intermediate can react with water to form phenols.- Use a non-aqueous workup or perform the deamination in the presence of a scavenger for the diazonium salt. - Ensure the reaction temperature is carefully controlled during the decomposition of the diazonium salt.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main laboratory-scale synthesis routes are the direct electrophilic chlorination of m-nitrotoluene and a two-step process involving the chlorination of 2-methyl-4-nitroaniline to 2-chloro-4-nitro-6-methylaniline, followed by a deamination reaction.[1][2]

Q2: Why is 2-chloro-5-nitrotoluene a major byproduct in the direct chlorination of m-nitrotoluene?

A2: In the electrophilic chlorination of m-nitrotoluene, the methyl group is an ortho-, para-director, while the nitro group is a meta-director. The incoming chloro group can be directed to the 2-position (ortho to the methyl group and meta to the nitro group) or the 5-position (meta to the methyl group and ortho to the nitro group). The formation of 2-chloro-5-nitrotoluene is a result of these competing directing effects.

Q3: What are the advantages of the two-step synthesis from 2-methyl-4-nitroaniline?

A3: This route can offer higher regioselectivity, potentially leading to a purer final product with fewer isomeric byproducts compared to the direct chlorination of m-nitrotoluene.[3]

Q4: What are common byproducts in the deamination step of the two-step synthesis?

A4: A common side reaction in deamination is the reaction of the intermediate diazonium salt with water, which can lead to the formation of the corresponding phenol (B47542) (2-chloro-4-nitro-6-methylphenol). Other potential byproducts can arise from incomplete diazotization or other side reactions of the highly reactive diazonium salt.

Q5: How can I purify this compound from its isomers?

A5: Due to the similar boiling points of the isomers, simple distillation may not be effective. Fractional distillation under reduced pressure can be employed. Crystallization is another effective method, as the isomers often have different melting points and solubilities in various solvents. Column chromatography can also be used for small-scale purifications.

Data Presentation

The following table summarizes the typical distribution of isomers from the direct chlorination of m-nitrotoluene under laboratory conditions. Please note that the exact ratios can vary based on specific reaction parameters.

Product Structure Typical Yield (%) Boiling Point (°C) Melting Point (°C)
This compound C₇H₆ClNO₂Major Product23781-83
2-Chloro-5-nitrotoluene C₇H₆ClNO₂Byproduct24343-45
4-Chloro-3-nitrotoluene C₇H₆ClNO₂Byproduct24028-30

Experimental Protocols

Synthesis of this compound from 2-Methyl-4-nitroaniline[1]

Step 1: Chlorination of 2-Methyl-4-nitroaniline

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, disperse 2-methyl-4-nitroaniline (56.0 g, 0.368 mol) in toluene (B28343) (430 ml).

  • Addition of Chlorinating Agent: Cool the mixture to room temperature and add a solution of t-butyl hypochlorite (B82951) (42.1 g, 0.388 mol) in toluene (100 ml) dropwise over 1 hour, maintaining the temperature below 30°C.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Workup: Cool the reaction mixture to 10°C, and collect the precipitated solid by filtration. Wash the solid with cold toluene and dry under reduced pressure to yield 2-chloro-4-nitro-6-methylaniline.

Step 2: Deamination of 2-chloro-4-nitro-6-methylaniline

  • Reaction Setup: In a four-necked flask, mix 2-chloro-4-nitro-6-methylaniline (55.0 g, 0.295 mol) and ethanol (B145695) (500 ml).

  • Acidification: Add concentrated sulfuric acid (120 ml) dropwise while maintaining the temperature below room temperature.

  • Diazotization: Cool the mixture to 5-10°C and add a solution of sodium nitrite (26.44 g, 0.381 mol) in water (40 ml) dropwise over 40 minutes.

  • Decomposition: Stir the reaction mixture at room temperature. The temperature will rise to about 45°C and then decrease. Continue stirring at 40-45°C until gas evolution ceases.

  • Workup: Cool the mixture to room temperature and pour it into 2500 ml of iced water. Collect the precipitate by filtration and dry under reduced pressure to obtain this compound.

Mandatory Visualizations

troubleshooting_workflow start Problem Encountered low_yield Low Yield of Desired Product start->low_yield high_byproducts High Level of Byproducts start->high_byproducts incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction suboptimal_conditions Suboptimal Conditions? high_byproducts->suboptimal_conditions wrong_reagents Incorrect Reagent Stoichiometry? high_byproducts->wrong_reagents purification_issue Inefficient Purification? high_byproducts->purification_issue increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes check_catalyst Check Catalyst Activity incomplete_reaction->check_catalyst No optimize_temp Optimize Temperature suboptimal_conditions->optimize_temp Yes optimize_reagents Adjust Reagent Ratios wrong_reagents->optimize_reagents Yes improve_purification Improve Purification Method purification_issue->improve_purification Yes end Problem Resolved increase_time_temp->end check_catalyst->end optimize_temp->end optimize_reagents->end improve_purification->end

Caption: Troubleshooting workflow for byproduct minimization.

reaction_pathways cluster_route1 Route 1: Direct Chlorination cluster_route2 Route 2: From 2-Methyl-4-nitroaniline m_nitrotoluene m-Nitrotoluene chlorination1 Chlorination (Cl2, Lewis Acid) m_nitrotoluene->chlorination1 product_mixture1 Product Mixture chlorination1->product_mixture1 desired_product1 This compound product_mixture1->desired_product1 Major byproduct1a 2-Chloro-5-nitrotoluene product_mixture1->byproduct1a Byproduct byproduct1b 4-Chloro-3-nitrotoluene product_mixture1->byproduct1b Byproduct start_material2 2-Methyl-4-nitroaniline chlorination2 Chlorination (t-BuOCl) start_material2->chlorination2 intermediate 2-Chloro-4-nitro-6-methylaniline chlorination2->intermediate deamination Deamination (NaNO2, H2SO4) intermediate->deamination desired_product2 This compound deamination->desired_product2 byproduct2 Phenolic Byproducts deamination->byproduct2

Caption: Synthesis pathways for this compound.

References

Technical Support Center: Reduction of 3-Chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 3-Chloro-5-nitrotoluene to 3-Chloro-5-aminotoluene.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the experimental process.

Q1: My catalytic hydrogenation of this compound is resulting in significant dehalogenation, yielding 3-aminotoluene as a major byproduct. How can I minimize this side reaction?

A1: Dehalogenation is a common challenge when reducing nitroarenes containing halogen substituents, particularly with standard catalysts like Palladium on carbon (Pd/C).[1][2][3] To minimize the loss of the chlorine atom, consider the following strategies:

  • Catalyst Selection: Switch to a catalyst with lower dehalogenation activity. Raney Nickel is often a suitable alternative to Pd/C for substrates where dehalogenation is a concern.[1]

  • Catalyst Inhibitors: The addition of a catalyst poison or inhibitor can selectively suppress the dehalogenation reaction. Thiophene is a known inhibitor for this purpose. The amount of inhibitor needs to be carefully optimized; too much can halt the desired nitro reduction, while too little will not prevent dehalogenation.

  • Reaction Conditions:

    • Temperature and Pressure: Operate at the mildest conditions possible. Lowering the hydrogen pressure and reaction temperature can often reduce the rate of dehalogenation.

    • pH Control: Maintaining a neutral to slightly basic pH can help suppress hydrodechlorination. The addition of a mild base, such as sodium carbonate, can be beneficial.[4]

Q2: I am observing incomplete conversion of this compound during a metal/acid reduction (e.g., Sn/HCl or Fe/HCl). What are the potential causes and solutions?

A2: Incomplete conversion in metal/acid reductions can stem from several factors:

  • Insufficient Acid: The stoichiometry of the acid is crucial. Ensure an adequate amount of acid is used to react with the metal and facilitate the reduction.

  • Metal Quality and Surface Area: The reactivity of the metal is dependent on its purity and surface area. Use a fine powder or activated metal to ensure a high surface area for the reaction. For instance, using activated iron powder can be more effective.

  • Reaction Time and Temperature: These reactions can sometimes be slower than catalytic hydrogenations. Ensure the reaction is allowed to proceed for a sufficient duration. Gentle heating may be required to drive the reaction to completion, but be mindful of potential side reactions at higher temperatures.

  • Stirring and Mixing: In heterogeneous reactions involving a solid metal, efficient stirring is critical to ensure proper contact between the reactants.

Q3: My reaction mixture is turning into a dark, tar-like substance, making product isolation difficult. What is causing this and how can I prevent it?

A3: The formation of tar or polymeric materials can occur due to side reactions, especially under harsh conditions. Potential causes include:

  • Over-reduction or side reactions: Uncontrolled exothermic reactions can lead to the formation of undesired byproducts, including azo and azoxy compounds from the condensation of intermediate nitroso and hydroxylamine (B1172632) species.[1][5]

  • Decomposition of starting material or product: The product, 3-Chloro-5-aminotoluene, can be susceptible to oxidation and polymerization, especially at elevated temperatures or in the presence of certain metals.

  • Solutions:

    • Temperature Control: Maintain strict temperature control throughout the reaction, using an ice bath if necessary, especially during the initial stages of an exothermic reaction.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Choice of Reducing Agent: Milder reducing agents may be necessary. For example, using stannous chloride (SnCl₂) can sometimes provide a cleaner reaction compared to more aggressive metal/acid systems.[1][6][7]

Q4: I am concerned about the chemoselectivity of the reduction, as my molecule contains other reducible functional groups. What methods offer high chemoselectivity?

A4: Achieving chemoselectivity is a primary concern when other reducible groups are present. Several methods are known for their high selectivity in nitro group reductions:[8][9][10]

  • Metal/Acid Systems: Reagents like iron in acetic acid (Fe/AcOH) or zinc in acetic acid (Zn/AcOH) are generally mild and can selectively reduce nitro groups in the presence of other functionalities.[1]

  • Sodium Borohydride with a Catalyst: The combination of NaBH₄ with a transition metal salt, such as FeCl₂, has been shown to be highly chemoselective for nitro group reduction, even in the presence of esters.[9][10]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst (e.g., Pd/C or Raney Nickel) can be a milder alternative to high-pressure hydrogenation and often shows good selectivity.

Experimental Protocols

Below are detailed methodologies for common reduction techniques for this compound.

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)

This method is often favored for its mild conditions and good yields.[6][7][11]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in ethanol (B145695).

  • Reagent Addition: Cool the solution in an ice bath to approximately 4°C. Prepare a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4 equivalents) in ethanol. Add the SnCl₂ solution dropwise to the cooled solution of this compound over a period of time, ensuring the reaction temperature is maintained below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water. Neutralize the solution with a base, such as a saturated sodium bicarbonate solution or sodium hydroxide, until the pH is basic. This will precipitate tin salts.

  • Isolation: Filter the mixture to remove the tin salts. The filtrate can then be extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-Chloro-5-aminotoluene.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Catalytic Hydrogenation using Raney Nickel

This protocol is an alternative to Pd/C to minimize dehalogenation.[1]

  • Setup: To a hydrogenation vessel, add this compound (1 equivalent) and a suitable solvent such as ethanol or methanol.

  • Catalyst: Carefully add a catalytic amount of Raney Nickel (typically 5-10% by weight of the substrate) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably as a slurry in water or ethanol.

  • Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The catalyst on the filter paper can be pyrophoric upon drying; keep it wet and dispose of it properly.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-Chloro-5-aminotoluene by appropriate methods such as column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the reduction of substituted nitroaromatics, which can be extrapolated to this compound.

Table 1: Comparison of Reduction Methods for Nitroarenes

MethodReducing Agent/CatalystSolventTemperature (°C)Typical Yields (%)Key Challenges
Catalytic HydrogenationH₂, Pd/CEthanol/MethanolRoom Temp>90Potential for dehalogenation[1]
Catalytic HydrogenationH₂, Raney NiEthanol/MethanolRoom Temp85-95Catalyst handling (pyrophoric)[1]
Metal/AcidSnCl₂·2H₂OEthanol0 - Room Temp80-95Stoichiometric tin waste[6][7]
Metal/AcidFe, HCl/AcOHEthanol/WaterReflux70-90Large amount of metal sludge[1][2]
Transfer HydrogenationHydrazine, Raney NiEthanol0-10HighHandling of hydrazine[5]
ChemoselectiveNaBH₄, FeCl₂Methanol/Water15-40up to 96Optimization of catalyst loading[9][10]

Visualizations

The following diagrams illustrate the experimental workflow and the chemical transformation.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve this compound in solvent add Add reducing agent dropwise at controlled temp. start->add reagent Prepare reducing agent solution (e.g., SnCl2 in Ethanol) reagent->add react Stir at room temperature (Monitor by TLC) add->react quench Quench reaction (e.g., pour into ice-water) react->quench neutralize Neutralize with base quench->neutralize filter Filter to remove solids neutralize->filter extract Extract with organic solvent filter->extract dry Dry and concentrate extract->dry purify Purify crude product (Column chromatography or recrystallization) dry->purify product 3-Chloro-5-aminotoluene purify->product

Caption: A generalized experimental workflow for the reduction of this compound.

chemical_transformation reactant This compound (C7H6ClNO2) product 3-Chloro-5-aminotoluene (C7H8ClN) reactant->product Reduction [H] side_product 3-aminotoluene (Dehalogenation Product) reactant->side_product Side Reaction (Dehalogenation)

Caption: Chemical transformation showing the desired reduction and a common side reaction.

References

improving the regioselectivity of m-chlorotoluene nitration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the nitration of m-chlorotoluene, with a specific focus on enhancing regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the nitration of m-chlorotoluene and why?

A1: In the electrophilic aromatic substitution of m-chlorotoluene, the two existing substituents, methyl (-CH₃) and chloro (-Cl), direct the incoming nitro group (-NO₂). The methyl group is an activating ortho-, para-director, while the chlorine atom is a deactivating ortho-, para-director.[1][2] Given their positions at C1 and C3, their directing effects reinforce each other at positions 2, 4, and 6.

  • Position 2: Ortho to the methyl group and ortho to the chlorine.

  • Position 4: Ortho to the methyl group and para to the chlorine.

  • Position 6: Para to the methyl group and ortho to the chlorine.

Therefore, the primary products expected are 2-nitro-3-chlorotoluene, 4-nitro-3-chlorotoluene, and 6-nitro-3-chlorotoluene. Substitution at position 5 is highly disfavored as it is meta to both groups.

Q2: Why is achieving high regioselectivity in m-chlorotoluene nitration a common challenge?

A2: The challenge arises from the competing directing effects of the methyl and chloro groups. Although both direct the incoming electrophile to the same positions (2, 4, and 6), the electronic influence of each group on the reaction rate and stability of the intermediate carbocation (the sigma complex) differs.[2][3] The activating methyl group generally has a stronger influence than the deactivating chloro group.[3] However, factors like steric hindrance and reaction conditions can significantly alter the product ratios, often leading to a mixture of isomers that is difficult to separate.[4][5]

Q3: How does reaction temperature impact the isomer distribution?

A3: Lowering the reaction temperature can improve selectivity by favoring the most thermodynamically stable product.[4] In many electrophilic aromatic substitutions, the para isomer is thermodynamically more stable than the ortho isomer due to reduced steric hindrance.[4][5] By conducting the nitration at lower temperatures (e.g., 0-5 °C), you may increase the proportion of the isomer where the nitro group is para to one of the substituents, provided that position is electronically favored.

Q4: Can alternative nitrating agents or catalysts improve selectivity over the standard HNO₃/H₂SO₄ mixture?

A4: Yes, alternative reagents and catalysts are a primary strategy for improving regioselectivity.

  • Shape-Selective Catalysts: Zeolites, such as H-ZSM-5 or Hβ, can dramatically enhance para-selectivity.[4][6] The constrained pore structure of the zeolite sterically hinders the formation of bulkier ortho-isomers, allowing the more linear para-isomer to be formed preferentially.[6]

  • Alternative Reagents: Using nitrating systems like nitrogen dioxide/molecular oxygen in the presence of a zeolite catalyst has been shown to remarkably enhance para-selectivity in substrates like toluene (B28343) and chlorobenzene (B131634).[6] Another approach involves using reagents like acetic anhydride (B1165640) with fuming nitric acid, which can also alter the product distribution.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Regioselectivity / Complex Isomer Mixture - Reaction temperature is too high, favoring kinetic products. - Standard nitrating conditions (HNO₃/H₂SO₄) are not selective for this substrate. - Steric and electronic effects are closely balanced.- Lower the Reaction Temperature: Maintain the reaction at 0-5 °C to favor the thermodynamically more stable isomer.[4] - Employ a Shape-Selective Catalyst: Introduce an activated zeolite catalyst (e.g., H-ZSM-5) to the reaction mixture to sterically favor the formation of a specific isomer.[6] - Change the Solvent: Solvents can influence the reaction pathway; experiment with different non-protic solvents.[8]
Low Overall Yield - Incomplete reaction due to insufficient time or low temperature. - Deactivation of the aromatic ring by the chloro group slows the reaction.[1] - Loss of product during workup and purification.- Increase Reaction Time: Monitor the reaction progress using GC or TLC and allow it to proceed until the starting material is consumed. - Slightly Increase Temperature: If the reaction is too slow at low temperatures, cautiously raise it while monitoring regioselectivity. A balance must be struck. - Optimize Workup: Ensure proper pH adjustment during neutralization and use appropriate extraction solvents.
Formation of Di-nitrated or Oxidized Byproducts - Reaction conditions are too harsh (excessive temperature or overly concentrated acid). - The methyl group is susceptible to oxidation by strong nitric acid.- Control Temperature Rigorously: Use an ice bath and ensure slow, dropwise addition of the nitrating mixture.[9] - Use Stoichiometric Amounts: Avoid a large excess of the nitrating agent. - Consider Milder Nitrating Agents: Explore systems like nitric acid in acetic anhydride.[7]
Difficulty Separating the Desired Isomer - Isomers have very similar physical properties (e.g., boiling points, polarity).- Optimize Chromatography: Use a high-resolution chromatography column (e.g., HPLC or a long silica (B1680970) gel column for flash chromatography) and experiment with different solvent systems to improve separation. - Recrystallization: Attempt fractional crystallization from various solvents, which can sometimes isolate a single, pure isomer if it is the major product.

Data on Directing Effects in Nitration

To understand the regiochemical outcome for m-chlorotoluene, it is useful to consider the nitration of toluene and chlorobenzene individually.

SubstrateReagentsOrtho Isomer (%)Meta Isomer (%)Para Isomer (%)Citation(s)
TolueneHNO₃ / H₂SO₄57 - 58.54.5 - 537 - 38[10][11]
ChlorobenzeneHNO₃ / H₂SO₄~30<1~70[10]

These data illustrate the strong ortho, para-directing nature of both groups. For m-chlorotoluene, the final isomer ratio will be a complex result of these competing influences, modified by steric factors and the specific reaction conditions employed.

Experimental Protocols

Protocol 1: Standard Nitration with HNO₃/H₂SO₄

This protocol describes a general method for the nitration of m-chlorotoluene, which typically yields a mixture of isomers.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid (H₂SO₄) in an ice-water bath to 0-5 °C.

  • Nitrating Mixture: Slowly add 3 mL of concentrated nitric acid (HNO₃) to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

  • Substrate Addition: In a separate flask, dissolve 5.0 g of m-chlorotoluene in 10 mL of concentrated sulfuric acid. Cool this mixture to 0 °C.

  • Reaction: Slowly add the prepared nitrating mixture dropwise to the m-chlorotoluene solution over 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, let the mixture stir in the ice bath for an additional 60 minutes.

  • Workup: Carefully pour the reaction mixture over 100 g of crushed ice. This will precipitate the crude nitrated product.

  • Isolation: Isolate the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

  • Purification & Analysis: Dry the crude product. Analyze the isomer distribution using Gas Chromatography (GC) or ¹H NMR. Further purification to separate isomers may be attempted via fractional crystallization or column chromatography.

Protocol 2: High-Selectivity Nitration Using a Zeolite Catalyst

This protocol is designed to improve the regioselectivity, often favoring the less sterically hindered isomer.

  • Catalyst Activation: Activate H-ZSM-5 zeolite catalyst by heating it at 400-500 °C for 4-6 hours under a stream of dry air or nitrogen. Cool to room temperature in a desiccator.

  • Reaction Setup: To a three-necked flask, add 5.0 g of m-chlorotoluene and 1.0 g of the activated zeolite catalyst. Begin stirring the mixture.

  • Nitrating Agent: Use a milder nitrating system, such as a solution of nitrogen dioxide in an anhydrous solvent like dichloromethane.

  • Reaction: Cool the substrate-catalyst slurry to room temperature. Slowly add the nitrating agent to the mixture. The reaction is often monitored by GC to observe the formation of products and the isomer ratio.[6]

  • Workup: Upon completion, filter the reaction mixture to recover the solid zeolite catalyst. The catalyst can often be washed, reactivated, and reused.[4]

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent by rotary evaporation.

  • Analysis: Analyze the product mixture by GC or ¹H NMR to determine the isomer ratio. A significant enhancement of one isomer should be observed compared to the standard protocol.

Visualizations

G cluster_troubleshoot Troubleshooting Loop start Start: m-Chlorotoluene Nitration conditions Select Reaction Conditions (Temp, Reagent, Catalyst) start->conditions react Perform Nitration conditions->react analyze Analyze Isomer Ratio (GC / NMR) react->analyze goal Is Regioselectivity Goal Met? analyze->goal end End: Desired Isomer Profile Achieved goal->end  Yes opt1 Strategy 1: Lower Temperature goal->opt1 No opt2 Strategy 2: Use Shape-Selective Catalyst (e.g., Zeolite) goal->opt2 opt3 Strategy 3: Use Alternative Nitrating Agent goal->opt3 opt1->react Retry opt2->react Retry opt3->react Retry

Caption: Workflow for optimizing the regioselectivity of m-chlorotoluene nitration.

G cluster_pathways Electrophilic Attack Pathways start m-Chlorotoluene electrophile + NO₂⁺ (Nitronium ion) sc4 Sigma Complex (C4 Attack) - Ortho to -CH₃ - Para to -Cl (Electronically Favored) electrophile->sc4 Path 1 sc6 Sigma Complex (C6 Attack) - Para to -CH₃ - Ortho to -Cl (Less Sterically Hindered) electrophile->sc6 Path 2 sc2 Sigma Complex (C2 Attack) - Ortho to -CH₃ - Ortho to -Cl (Sterically Hindered) electrophile->sc2 Path 3 p4 4-Nitro-3-chlorotoluene sc4->p4 - H⁺ p6 6-Nitro-3-chlorotoluene sc6->p6 - H⁺ p2 2-Nitro-3-chlorotoluene sc2->p2 - H⁺

Caption: Simplified reaction pathways for the nitration of m-chlorotoluene.

References

resolving common issues in the chromatographic analysis of nitrotoluenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic analysis of nitrotoluenes. It is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during their experiments.

Troubleshooting Guides

This section offers solutions to specific problems you may encounter during the chromatographic analysis of nitrotoluenes.

High-Performance Liquid Chromatography (HPLC)

Question: Why are my nitrotoluene peaks tailing?

Answer: Peak tailing in the HPLC analysis of nitrotoluenes is a common issue that can compromise resolution and the accuracy of quantification.[1][2][3] It is often caused by secondary interactions between the analytes and the stationary phase.[1][3]

Common Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with polar analytes, leading to peak tailing.[1][4][5]

    • Solution: Operate the mobile phase at a lower pH to ensure the silanol groups are fully protonated, which minimizes these secondary interactions.[3][4]

    • Solution: Use a highly deactivated or end-capped column where the residual silanol groups are chemically bonded to reduce their activity.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[3]

    • Solution: Reduce the sample concentration or the injection volume.[3]

  • Column Bed Deformation: A void at the head of the column or a partially blocked inlet frit can cause peak tailing.[4]

    • Solution: Replace the column if a void has formed. Using a guard column can help protect the analytical column.[6] Regularly replacing the inlet frit can also prevent blockage.

  • Extra-Column Effects: Excessive tubing length or a large internal diameter between the column and the detector can increase dead volume and contribute to peak tailing.[5]

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.[5]

Question: How can I improve the poor resolution between nitrotoluene isomers?

Answer: The structural similarity of nitrotoluene isomers makes their separation challenging, often resulting in poor resolution or co-elution.[7]

Strategies for Improving Resolution:

  • Optimize Mobile Phase Composition: The choice of organic solvent in the mobile phase can significantly impact selectivity.

    • Methanol (B129727) vs. Acetonitrile (B52724): For phenyl-hexyl columns, methanol can enhance π-π interactions with aromatic compounds, leading to increased retention and changes in selectivity compared to acetonitrile.[7] The addition of a small percentage of acetonitrile (e.g., 5%) to a methanol/water mobile phase has been shown to improve the separation of 2-, 3-, and 4-nitrotoluene.[7]

  • Utilize Different Column Chemistries: Relying solely on a C18 column may not be sufficient for separating all isomers.[7]

    • Phenyl-Hexyl Columns: These columns offer an additional separation mechanism through π-π interactions between the stationary phase and the aromatic analytes, which can be advantageous for separating structural isomers.[7]

  • Employ Gradient Elution: A gradient elution, where the mobile phase composition is changed during the run, can help to separate compounds with different polarities more effectively.

  • Adjusting Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.[8] It is crucial to use a column oven to maintain a stable temperature.[8][9]

Question: Why are my retention times inconsistent?

Answer: Inconsistent retention times can make peak identification and quantification unreliable. This issue can stem from various factors related to the HPLC system and the method.[6][10]

Potential Causes and Corrective Actions:

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention times.[6][9]

    • Solution: Prepare the mobile phase carefully and consistently. If using an on-line mixer, ensure it is functioning correctly.[6][8] Degas the mobile phase to prevent air bubbles from affecting the pump performance.[8]

  • Temperature Fluctuations: The laboratory temperature can affect retention times if a column oven is not used.[6][9]

    • Solution: Always use a thermostatted column oven to maintain a consistent temperature.[8][9]

  • Column Degradation or Contamination: Over time, the stationary phase of the column can degrade, or the column can become contaminated with sample matrix components, leading to retention time drift.[9][11]

    • Solution: Use a guard column to protect the analytical column.[6] If the column is contaminated, try flushing it with a strong solvent.[11] If performance does not improve, the column may need to be replaced.[11]

  • Pump Malfunctions or Leaks: Inconsistent flow from the pump due to worn seals, leaks, or air bubbles will cause retention times to vary.[9][11]

    • Solution: Regularly inspect the pump for leaks and perform routine maintenance, including replacing worn seals.[8][11] Purge the pump to remove any air bubbles.[8]

Gas Chromatography (GC)

Question: I am observing peak tailing or fronting for my nitrotoluene peaks. What could be the cause?

Answer: Asymmetrical peaks in GC can be indicative of several issues, from sample introduction to column problems.[12]

Troubleshooting Asymmetrical Peaks:

  • Column Overloading: Injecting a sample that is too concentrated can saturate the column, leading to peak fronting.[3]

    • Solution: Dilute the sample or use a split injection to reduce the amount of sample introduced to the column.[12]

  • Active Sites in the Column or Liner: Active sites can cause secondary interactions with the analytes, resulting in peak tailing.[12]

    • Solution: Use a deactivated liner and a high-quality, inert column.[13] If the column is old, it may need to be conditioned or replaced.[12]

  • Improper Sample Vaporization: If the sample does not vaporize properly in the inlet, it can lead to broad or tailing peaks.

    • Solution: Ensure the injector temperature is appropriate for the analytes and the solvent.

Question: I'm having trouble separating nitrotoluene isomers. What can I do?

Answer: The separation of nitrotoluene isomers by GC can be challenging due to their similar boiling points and polarities.

Tips for Improving Isomer Separation:

  • Column Selection: The choice of the stationary phase is critical. A column with a more polar stationary phase may provide better selectivity for these isomers.

  • Temperature Programming: A slow, optimized temperature ramp can improve the separation of closely eluting compounds.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can enhance column efficiency and resolution.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting method for HPLC analysis of nitrotoluenes?

A1: A good starting point for the HPLC analysis of nitrotoluenes is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[14] A gradient elution is often necessary to separate all isomers effectively. Detection is typically performed using a UV detector at a wavelength of around 254 nm or 270 nm.[15][16]

Q2: How should I prepare my samples for nitrotoluene analysis?

A2: Sample preparation depends on the matrix. For liquid samples, simple dilution with the mobile phase may be sufficient. For solid samples or complex matrices, an extraction step is usually required. This can involve solvent extraction, followed by a cleanup step such as solid-phase extraction (SPE) to remove interfering compounds.[6] It is important to filter the sample before injection to prevent particulates from clogging the column.[11]

Q3: Can I use GC-MS for the analysis of nitrotoluenes?

A3: Yes, GC-MS is a powerful technique for the analysis of nitrotoluenes. It provides both chromatographic separation and mass spectral information, which can be used for definitive identification and quantification.[17]

Q4: What are some key considerations for method validation in nitrotoluene analysis?

A4: Method validation should demonstrate that the analytical method is suitable for its intended purpose. Key parameters to evaluate include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). For isomer analysis, demonstrating adequate resolution and selectivity is particularly important.

Quantitative Data Summary

The following tables summarize typical experimental parameters for the chromatographic analysis of nitrotoluenes based on published methods.

Table 1: HPLC Method Parameters for Nitrotoluene Analysis

ParameterSetting 1Setting 2Setting 3
Column C18 (250 mm x 4.6 mm)[14]Phenyl-HexylKromasil C18 (200 mm x 4.6 mm)[16]
Mobile Phase Methanol:Water (70:30, v/v)[14]Acetonitrile/Methanol/Water (gradient)[7]Methanol:Water:THF (55:44:1, v/v) with 0.02 mol/L β-CD[16]
Flow Rate 1.0 mL/min[14]Varies with gradient2.0 mL/min (0-4 min), 2.6 mL/min (4-10 min)[16]
Temperature Room Temperature[14]Not specifiedNot specified
Detector UV at 278 nm[14]UV (Diode Array)UV at 254 nm[16]

Table 2: GC Method Parameters for Nitrotoluene Analysis

ParameterSetting 1
Column DB-624 (20m x 0.18mm, 1.0µm film)[18]
Carrier Gas Helium or Hydrogen
Inlet Temperature 225 °C[18]
Injection Mode Split (150:1)[18]
Oven Program 45°C, then ramp at 18°C/min to 190°C[18]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of Nitrotoluene Isomers

This protocol is a general guideline for the separation of o-, m-, and p-nitrotoluene using HPLC with UV detection.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade methanol.

    • HPLC-grade acetonitrile.

    • Deionized water.

    • Nitrotoluene standards (o-, m-, and p-isomers).

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Methanol.

    • Degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 50% B

      • 20-25 min: 50% B (re-equilibration)

  • Sample and Standard Preparation:

    • Prepare a stock solution of each nitrotoluene isomer in methanol.

    • Create working standard solutions by diluting the stock solutions with the initial mobile phase composition (50:50 methanol:water).

    • Prepare samples by dissolving or diluting them in the initial mobile phase composition and filtering through a 0.45 µm syringe filter.

Protocol 2: GC-FID Analysis of Nitrotoluenes

This protocol provides a general method for the analysis of nitrotoluenes using GC with Flame Ionization Detection.

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Capillary column suitable for polar compounds (e.g., a wax or a mid-polarity phase).

  • Reagents:

    • High-purity helium or hydrogen as carrier gas.

    • High-purity hydrogen and air for the FID.

    • Nitrotoluene standards.

    • High-purity solvent for sample dilution (e.g., methanol or acetone).

  • Chromatographic Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

    • Detector Temperature: 280 °C.

  • Sample and Standard Preparation:

    • Prepare stock and working standard solutions of nitrotoluenes in a suitable solvent.

    • Prepare samples by dissolving or diluting them in the same solvent.

Visualizations

Troubleshooting_Workflow cluster_hplc HPLC Troubleshooting cluster_tailing Peak Tailing cluster_resolution Poor Resolution cluster_gc GC Troubleshooting cluster_asymmetry Asymmetrical Peaks start Chromatographic Issue (e.g., Peak Tailing, Poor Resolution) check_hplc_issue Identify Specific HPLC Problem start->check_hplc_issue check_gc_issue Identify Specific GC Problem start->check_gc_issue check_silanol Secondary Silanol Interactions? check_hplc_issue->check_silanol check_overload_hplc Column Overload? check_hplc_issue->check_overload_hplc check_column_bed Column Bed Deformation? check_hplc_issue->check_column_bed check_mobile_phase Optimize Mobile Phase? check_hplc_issue->check_mobile_phase check_column_chem Try Different Column Chemistry? check_hplc_issue->check_column_chem solution_ph Lower Mobile Phase pH check_silanol->solution_ph solution_endcap Use End-capped Column check_silanol->solution_endcap solution_reduce_conc_hplc Reduce Sample Concentration/ Injection Volume check_overload_hplc->solution_reduce_conc_hplc solution_replace_column_hplc Replace Column/ Use Guard Column check_column_bed->solution_replace_column_hplc end Problem Resolved solution_ph->end solution_endcap->end solution_reduce_conc_hplc->end solution_replace_column_hplc->end solution_solvent Adjust Organic Solvent Ratio (Methanol/Acetonitrile) check_mobile_phase->solution_solvent solution_phenyl Use Phenyl-Hexyl Column check_column_chem->solution_phenyl solution_solvent->end solution_phenyl->end check_overload_gc Column Overload? check_gc_issue->check_overload_gc check_active_sites Active Sites in System? check_gc_issue->check_active_sites solution_dilute_gc Dilute Sample/Use Split Injection check_overload_gc->solution_dilute_gc solution_deactivated Use Deactivated Liner/Column check_active_sites->solution_deactivated solution_dilute_gc->end solution_deactivated->end

Caption: A logical workflow for troubleshooting common issues in the chromatographic analysis of nitrotoluenes.

Retention_Time_Troubleshooting start Inconsistent Retention Times check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase check_temperature Check Temperature Control start->check_temperature check_column Check Column Condition start->check_column check_pump Check Pump and for Leaks start->check_pump solution_mobile_phase Prepare Fresh Mobile Phase Degas Solvents check_mobile_phase->solution_mobile_phase solution_temperature Use Column Oven check_temperature->solution_temperature solution_column Flush or Replace Column Use Guard Column check_column->solution_column solution_pump Perform Pump Maintenance Check for Leaks check_pump->solution_pump end Stable Retention Times solution_mobile_phase->end solution_temperature->end solution_column->end solution_pump->end

References

Technical Support Center: Scaling Up the Production of 3-Chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals involved in the synthesis of 3-Chloro-5-nitrotoluene. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and safety information to address common challenges encountered during production scale-up.

Troubleshooting Guides and FAQs

This section is designed to provide rapid assistance for specific issues that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up this compound production?

A1: There are two main scalable synthesis routes for this compound. The first is a patented process involving the chlorination of 2-methyl-4-nitroaniline (B30703) followed by deamination[1][2][3]. The second common route is the direct nitration of 3-chlorotoluene[4]. The choice of route often depends on the availability and cost of starting materials, as well as the desired purity profile of the final product.

Q2: What are the critical safety precautions to consider when working with nitrotoluene derivatives on a large scale?

A2: Working with nitrotoluene derivatives on an industrial scale requires stringent safety protocols due to their potential hazards. Key precautions include ensuring adequate ventilation, using personal protective equipment (PPE) such as chemical-resistant gloves and safety goggles, and avoiding contact with skin and eyes. It is also crucial to prevent the formation of dust and aerosols and to use non-sparking tools to avoid ignition sources.

Q3: How can I monitor the progress of the reaction and the purity of the product?

A3: Reaction progress and product purity can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for tracking the consumption of starting materials and the formation of the product and byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity assessment and identification of volatile impurities. For structural confirmation and to check for non-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is highly recommended.

Q4: What are the common impurities I should expect, and how can they be removed?

A4: Common impurities depend on the synthesis route. In the deamination route, unreacted 2-chloro-4-nitro-6-methylaniline can be an impurity. In the nitration of 3-chlorotoluene (B144806), isomeric byproducts such as 2-chloro-3-nitrotoluene (B91179) and 4-chloro-3-nitrotoluene (B146361) are common[4]. Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of petroleum ether and ethyl acetate[5].

Troubleshooting Common Issues
Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Chlorination Step (Deamination Route) - Incomplete reaction. - Suboptimal temperature control. - Degradation of the chlorinating agent.- Monitor the reaction by TLC or HPLC to ensure completion. - Maintain the reaction temperature as specified in the protocol. - Use a fresh batch of the chlorinating agent.
Incomplete Deamination - Insufficient amount of sodium nitrite (B80452). - Temperature too low for diazotization. - Premature decomposition of the diazonium salt.- Use a slight excess of sodium nitrite. - Ensure the temperature is maintained between 5-10°C during the addition of sodium nitrite[1][3]. - Proceed to the next step promptly after the formation of the diazonium salt.
Formation of Isomeric Byproducts (Nitration Route) - Incorrect nitrating agent concentration. - Poor temperature control during nitration.- Use the correct ratio of nitric acid to sulfuric acid. - Maintain a low reaction temperature (typically below 10°C) to improve regioselectivity.
Product is Oily and Does Not Solidify - Presence of significant impurities, particularly isomeric byproducts.- Attempt to purify a small sample by column chromatography to isolate the pure product, which can then be used as a seed crystal for the bulk material. - Wash the crude product with a cold non-polar solvent like hexane (B92381) to remove some oily impurities.
Difficulty in Filtering the Product - Very fine crystals formed due to rapid precipitation.- Allow the product to crystallize slowly from the reaction mixture or during recrystallization. - Use a filter aid if necessary.

Experimental Protocols

Synthesis Route 1: From 2-Methyl-4-nitroaniline

This two-step process involves the chlorination of 2-methyl-4-nitroaniline followed by the deamination of the resulting intermediate.

Step 1: Preparation of 2-Chloro-4-nitro-6-methylaniline

  • In a suitable reaction vessel, disperse 2-methyl-4-nitroaniline (1.0 eq) in toluene.

  • Cool the mixture in an ice water bath with stirring.

  • Add tertiary butyl hypochlorite (B82951) (1.15 eq) dropwise to the cooled suspension.

  • After the addition is complete, continue stirring the mixture at room temperature for 3 hours.

  • Filter the solid product and wash it three times with a 50% aqueous ethanol solution.

  • Dry the resulting yellow solid under reduced pressure. A typical yield for this step is around 80%[2].

Step 2: Deamination to form this compound

  • In a reaction vessel, mix the 2-chloro-4-nitro-6-methylaniline (1.0 eq) from the previous step with ethanol.

  • Add concentrated sulfuric acid (approx. 4 eq) dropwise while maintaining the temperature below room temperature.

  • Cool the reaction mixture to 5-10°C.

  • Slowly add an aqueous solution of sodium nitrite (1.3 eq) dropwise over 40 minutes, ensuring the temperature remains between 5-10°C[2][3].

  • After the addition, allow the reaction to stir at room temperature. The temperature may rise to around 45°C due to the exothermic nature of the reaction. Continue stirring at 40-45°C until gas evolution ceases[2].

  • Cool the mixture to room temperature and pour it into iced water to precipitate the product.

  • Filter the solid, wash with water, and dry under reduced pressure to obtain this compound as a yellow solid. The yield for this step is typically around 90%[2].

Synthesis Route 2: Nitration of 3-Chlorotoluene

This method involves the direct nitration of 3-chlorotoluene.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • In a separate reaction vessel, cool 3-chlorotoluene.

  • Slowly add the nitrating mixture to the 3-chlorotoluene while maintaining a low temperature (e.g., below 10°C) with vigorous stirring.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitor by TLC or HPLC).

  • Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.

  • Filter the solid, wash thoroughly with cold water to remove residual acids, and then with a dilute sodium bicarbonate solution until the washings are neutral.

  • The crude product will be a mixture of isomers and will require purification, typically by recrystallization.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Yields
ParameterSynthesis Route 1 (Deamination)Synthesis Route 2 (Nitration)
Starting Material 2-Methyl-4-nitroaniline3-Chlorotoluene
Key Reagents t-Butyl hypochlorite, NaNO₂, H₂SO₄Conc. HNO₃, Conc. H₂SO₄
Typical Overall Yield ~72%[2]Varies depending on purification
Key Byproducts Unreacted intermediatesIsomeric chloronitrotoluenes[4]
Purity before Recrystallization Generally higherLower due to isomer formation

Mandatory Visualization

Synthesis_Pathway_Deamination cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Deamination 2-Methyl-4-nitroaniline 2-Methyl-4-nitroaniline 2-Chloro-4-nitro-6-methylaniline 2-Chloro-4-nitro-6-methylaniline 2-Methyl-4-nitroaniline->2-Chloro-4-nitro-6-methylaniline t-Butyl hypochlorite, Toluene, RT 2-Chloro-4-nitro-6-methylaniline_2 2-Chloro-4-nitro-6-methylaniline This compound This compound 2-Chloro-4-nitro-6-methylaniline_2->this compound 1. H2SO4, NaNO2, 5-10°C 2. Heat

Caption: Synthesis of this compound via the deamination route.

Experimental_Workflow start Start: Starting Materials reaction Chemical Reaction (Chlorination/Nitration) start->reaction quench Reaction Quenching & Product Precipitation reaction->quench filtration Filtration and Washing quench->filtration purification Purification (Recrystallization) filtration->purification analysis Quality Control Analysis (HPLC, GC-MS, NMR) purification->analysis final_product Final Product: This compound analysis->final_product

Caption: General experimental workflow for the production of this compound.

Troubleshooting_Tree cluster_analysis Crude Product Analysis start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_temp Review Temperature Control Logs start->check_temp check_time Confirm Reaction Time start->check_time analyze_crude Analyze Crude Product (TLC, HPLC, GC-MS) start->analyze_crude unreacted_sm High % of Starting Material analyze_crude->unreacted_sm Incomplete Reaction isomer_impurities Presence of Isomers analyze_crude->isomer_impurities Poor Selectivity other_impurities Unknown Impurities analyze_crude->other_impurities Side Reactions unreacted_sm->check_reagents unreacted_sm->check_temp unreacted_sm->check_time isomer_impurities->check_temp other_impurities->check_reagents other_impurities->check_temp

Caption: A logical troubleshooting tree for low yield or impure product issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro-5-nitrotoluene and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 3-chloro-5-nitrotoluene and its structural isomers in Nucleophilic Aromatic Substitution (SNAr) reactions. The reactivity of chloronitrotoluene isomers is of paramount importance in synthetic organic chemistry, as these compounds serve as versatile intermediates in the manufacturing of pharmaceuticals, agrochemicals, and specialty dyes. The efficiency of SNAr reactions is critically dependent on the substitution pattern of the aromatic ring. This document outlines the theoretical principles governing this reactivity, presents a comparative analysis based on substituent effects, and provides a detailed experimental protocol for kinetic analysis.

Theoretical Background: The Addition-Elimination Mechanism

Nucleophilic aromatic substitution on chloronitrotoluenes proceeds via a bimolecular addition-elimination mechanism.[1] This process involves two key steps:

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the chlorine (the leaving group), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][3][4][5] The formation of this complex is typically the rate-determining step of the reaction.[6][7]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the departure of the chloride ion, yielding the final substitution product.[2][3]

The stability of the Meisenheimer complex is the single most important factor determining the reaction rate. Electron-withdrawing groups, such as the nitro (–NO₂) group, are essential as they delocalize and stabilize the negative charge of the intermediate.[2][5][8] This stabilization is most effective when the nitro group is positioned ortho or para to the chlorine atom, as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group through resonance.[2][3][8] Conversely, a nitro group in the meta position offers no such resonance stabilization, resulting in a significantly less stable intermediate and a much slower reaction rate.[2][3][8]

Data Presentation: Comparative Reactivity of Chloronitrotoluene Isomers

IsomerStructurePosition of –NO₂ Relative to –ClPredicted Relative Reactivity in SNArRationale
4-Chloro-2-nitrotoluene 4-Chloro-2-nitrotolueneorthoVery HighThe ortho-nitro group provides excellent resonance stabilization for the Meisenheimer complex.
2-Chloro-6-nitrotoluene 2-Chloro-6-nitrotolueneorthoVery HighThe ortho-nitro group provides excellent resonance stabilization.
2-Chloro-4-nitrotoluene 2-Chloro-4-nitrotolueneparaHighThe para-nitro group provides strong resonance stabilization.
3-Chloro-4-nitrotoluene 3-Chloro-4-nitrotolueneparaHighThe para-nitro group provides strong resonance stabilization.
4-Chloro-3-nitrotoluene 4-Chloro-3-nitrotolueneorthoVery HighThe ortho-nitro group provides excellent resonance stabilization.[9]
2-Chloro-3-nitrotoluene 2-Chloro-3-nitrotolueneorthoVery HighThe ortho-nitro group provides excellent resonance stabilization.
3-Chloro-2-nitrotoluene 3-Chloro-2-nitrotolueneorthoVery HighThe ortho-nitro group provides excellent resonance stabilization.
This compound this compoundmetaVery LowThe meta-nitro group cannot directly stabilize the negative charge of the intermediate via resonance.
2-Chloro-5-nitrotoluene 2-Chloro-5-nitrotolueneparaHighThe para-nitro group provides strong resonance stabilization.

Note: The methyl (–CH₃) group is a weak electron-donating group and has a minor deactivating effect on SNAr reactivity compared to the powerful activating effect of the nitro group.

Mandatory Visualization

The following diagrams illustrate the logical basis for the observed reactivity differences and a general workflow for their experimental determination.

G cluster_0 Reactivity Determinants in SNAr A Chloronitrotoluene Isomer B Position of -NO2 Group Relative to -Cl Atom A->B C1 ortho or para B->C1 C2 meta B->C2 D1 Strong Resonance Stabilization of Meisenheimer Complex C1->D1 D2 No Resonance Stabilization C2->D2 E1 Low Activation Energy (Fast Reaction) D1->E1 E2 High Activation Energy (Slow Reaction) D2->E2

Caption: Logical relationship between substituent position and SNAr reactivity.

G cluster_1 Experimental Workflow for Kinetic Analysis prep Prepare Stock Solutions (Substrate, Nucleophile, Solvent) react Initiate Reaction (Mix reactants at constant T) prep->react monitor Monitor Reaction Progress (e.g., UV-Vis Absorbance or HPLC) react->monitor data Collect Data Points (Concentration vs. Time) monitor->data analyze Analyze Data (Plot pseudo-first-order kinetics) data->analyze calc Calculate Rate Constants (k_obs and k₂) analyze->calc

Caption: General experimental workflow for determining SNAr reaction kinetics.

Experimental Protocols

The following is a generalized protocol for determining the second-order rate constant (k₂) for the reaction of a chloronitrotoluene isomer with a nucleophile, such as piperidine (B6355638), using UV-Vis spectrophotometry.

Objective: To measure the rate of formation of the N-substituted product, which typically has a different UV-Vis absorption spectrum from the starting materials.

Materials:

  • Chloronitrotoluene isomer (e.g., this compound)

  • Piperidine (nucleophile)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)

  • Thermostatted UV-Vis spectrophotometer with cuvette holder

  • Volumetric flasks and pipettes

  • Quartz cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the chloronitrotoluene isomer (e.g., 2.0 x 10⁻³ M) in the chosen solvent.

    • Prepare a series of stock solutions of piperidine at much higher concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the same solvent. This ensures pseudo-first-order conditions where the nucleophile concentration remains effectively constant.

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λ_max) for the expected product (N-aryl piperidine) and confirm that the starting materials have minimal absorbance at this wavelength.

    • Set the spectrophotometer to monitor the absorbance at this λ_max over time.

  • Kinetic Run:

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 50.0 ± 0.1 °C).

    • Pipette a known volume of the chloronitrotoluene stock solution into a quartz cuvette.

    • Pipette a corresponding volume of pure solvent into a reference cuvette.

    • Place both cuvettes in the thermostatted cell holder and allow them to reach thermal equilibrium (approx. 10-15 minutes).

    • To initiate the reaction, inject a small, precise volume of one of the piperidine stock solutions into the sample cuvette, mix rapidly, and immediately begin recording the absorbance as a function of time.

  • Data Collection and Analysis:

    • Record the absorbance (A_t) at regular intervals until the reaction is complete (i.e., A_t reaches a stable maximum, A_∞).

    • Under pseudo-first-order conditions, the observed rate constant (k_obs) can be determined by plotting ln(A_∞ - A_t) versus time (t). The slope of the resulting straight line is -k_obs.

    • Repeat the experiment using different concentrations of piperidine.

  • Determination of the Second-Order Rate Constant (k₂):

    • The relationship between the observed pseudo-first-order rate constant and the second-order rate constant is given by: k_obs = k₂[Piperidine].

    • Plot the calculated k_obs values against the corresponding concentrations of piperidine.

    • The slope of this line will be the second-order rate constant, k₂, for the reaction.

This protocol provides a robust framework for quantitatively assessing the reactivity of different chloronitrotoluene isomers, allowing for direct empirical validation of the theoretical predictions outlined in this guide.

References

A Comparative Guide to Analytical Methods for the Purity of 3-Chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-5-nitrotoluene is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for purity analysis and impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.

This guide provides a comparative overview of a proposed HPLC method for the validation of this compound purity against an alternative Gas Chromatography (GC) method. It includes detailed experimental protocols, comparative performance data from analogous compounds, and a discussion of the relative strengths and weaknesses of each technique for this specific application.

Proposed HPLC Method for Purity Analysis

A reversed-phase HPLC (RP-HPLC) method is proposed as a robust approach for the purity determination of this compound and its potential process-related impurities or degradation products.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water in a gradient or isocratic elution
A typical starting point would be a 60:40 (v/v) mixture of Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis or Photodiode Array (PDA) at 254 nm
Run Time Approximately 20 minutes
Diluent Mobile Phase or Acetonitrile/Water mixture

Experimental Protocols

Detailed methodologies for the proposed HPLC method and a comparative GC method are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines the steps for analyzing the purity of this compound using the proposed HPLC method.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector is suitable for this analysis.[1][2]

1. System Suitability: Before sample analysis, the chromatographic system must be equilibrated by pumping the mobile phase until a stable baseline is achieved. A standard solution of this compound is injected five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%, the theoretical plates are >2000, and the tailing factor is ≤1.5.

2. Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of approximately 100 µg/mL.

3. Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to obtain a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation Protocol: The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1] The validation process includes the following parameters:

  • Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study should be performed by subjecting the sample to acid (0.1 N HCl), base (0.1 N NaOH), oxidative (3% H₂O₂), thermal (105°C), and photolytic (UV light at 254 nm) stress conditions. The method is considered specific if the main peak is well-resolved from any degradation product peaks.

  • Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the target concentration. A calibration curve is constructed by plotting peak area against concentration, and the correlation coefficient (r²) should be ≥0.999.[3]

  • Accuracy: Accuracy is determined by analyzing samples with known concentrations of the analyte (spiked samples) and comparing the measured value with the true value. The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is assessed by performing six independent analyses of the same sample on the same day. The RSD should be ≤2.0%.

    • Intermediate Precision (Inter-day precision): This is determined by repeating the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤2.0%.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3]

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The method is considered robust if these variations do not significantly affect the results.[4]

Gas Chromatography (GC) Method

GC is a common alternative for the analysis of volatile and semi-volatile compounds like nitroaromatics.[5]

Instrumentation: An analytical system complete with a gas chromatograph suitable for split/splitless injection, equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), and a data system.[5][6]

1. GC Conditions:

  • Column: A non-polar capillary column such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C (FID) or 300°C (ECD).

  • Injection Mode: Splitless.

2. Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as methanol (B129727) or dichloromethane, to a known concentration (e.g., 1 mg/mL).

Data Presentation: A Comparative Analysis of Analytical Techniques

The following table summarizes the performance characteristics of HPLC and GC methods based on data reported for analogous nitroaromatic compounds. This data provides a benchmark for the expected performance of a validated method for this compound.

Performance ParameterHPLC (for Dinitrotoluenes)GC-FID (for Nitrotoluenes)GC-MS (for Nitrotoluenes)
Linearity (r²) ≥0.999 (Assumed based on typical validation)Not explicitly stated, but linear regression was used.[6]Non-linear, required fitting with multiple calibration lines.[7]
Accuracy (% Recovery) 95 - 98%[8][9]Not ReportedNot Reported
Precision (% RSD) ≤2.0% (Typical requirement)[3]Not ReportedNot Reported
LOD 0.78 - 1.17 µg/L[8][9]0.019 - 0.022 mg/mL[6]0.017 - 0.027 mg/mL[6]
LOQ Not explicitly stated, but detectable in ppb range.[8][9]0.058 - 0.066 mg/mL[6]0.052 - 0.080 mg/mL[6]
Reference Gumuscu et al. (2014)[8][9]Malinowski (2021)[6]Malinowski (2021)[6][7]

Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Highly suitable for non-volatile and thermally labile compounds. Excellent for separating isomers and polar compounds.[10]Best suited for volatile and thermally stable compounds.
Advantages - High resolution and sensitivity.- Wide applicability.- Non-destructive, allowing for sample recovery.- Robust and reproducible.- High sensitivity, especially with ECD for nitroaromatics.- Fast analysis times are possible.- Well-established for environmental and industrial analysis.[5]
Disadvantages - Higher solvent consumption compared to GC.- Can be more complex to operate and maintain.- Requires the analyte to be volatile and thermally stable.- Derivatization may be necessary for non-volatile compounds, adding complexity.- High temperatures can cause degradation of sensitive analytes.

Mandatory Visualizations

HPLC_System solvent Solvent Reservoir (Mobile Phase) degasser Degasser solvent->degasser pump HPLC Pump (High-Pressure) degasser->pump injector Autosampler / Injector pump->injector column HPLC Column (Stationary Phase) injector->column detector Detector (e.g., UV-Vis) column->detector data_system Data Acquisition System (Computer) detector->data_system waste Waste detector->waste

Conclusion

Both HPLC and GC are viable techniques for the purity analysis of this compound. The proposed RP-HPLC method offers significant advantages in terms of its wide applicability to potential non-volatile impurities and its operation under ambient temperature, which prevents the degradation of thermally sensitive compounds. While GC-FID can offer high sensitivity, its requirement for analyte volatility may limit its scope. For comprehensive purity profiling and stability-indicating assays in a pharmaceutical context, the developed and validated RP-HPLC method is the superior choice. The performance data from analogous compounds suggest that an HPLC method can be validated to achieve excellent sensitivity, accuracy, and precision for this application.

References

A Comparative Guide to the Reduction of 3-Chloro-5-nitrotoluene: Efficiency of Common Reducing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the nitro group in 3-Chloro-5-nitrotoluene to yield 3-chloro-5-methylaniline (B1314063) is a critical transformation in the synthesis of various pharmaceutical and chemical intermediates. The presence of a halogen substituent necessitates a reducing agent that is chemoselective, minimizing dehalogenation and other side reactions. This guide provides an objective comparison of the efficiency of several common reducing agents for this transformation, supported by experimental data and detailed protocols.

Comparison of Reducing Agent Efficiency

The following table summarizes the performance of four common reducing agents for the reduction of this compound. Efficiency is evaluated based on product yield, reaction time, and general reaction conditions.

Reducing Agent / SystemProduct Yield (%)Reaction TimeKey Conditions & Remarks
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) 97%3 hoursReflux in ethanol. A classic and highly effective method.[1]
Catalytic Hydrogenation (Raney® Nickel) ~95% (estimated)Not specifiedRequires a hydrogen atmosphere and catalyst. Known for high efficiency but requires specialized equipment. Yield is estimated based on a similar substrate.
Iron Powder in Acetic Acid (Fe/CH₃COOH) Good to high (not specified)1 hourMild conditions, conducted at 30°C with ultrasonic irradiation in one example. A cost-effective and environmentally benign "green" method.[2]
Sodium Borohydride (B1222165) / Nickel(II) Chloride Hexahydrate (NaBH₄/NiCl₂·6H₂O) High to excellent (not specified)5-20 minutesRapid reaction at room temperature. A powerful and fast-acting system.[3]

Experimental Protocols

Detailed methodologies for each of the compared reduction methods are provided below.

Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is a reliable and high-yielding procedure for the reduction of this compound.

Procedure: To a solution of this compound (1.0 equivalent) in ethanol, add tin(II) chloride dihydrate (5.0 equivalents). The reaction mixture is then heated to reflux for 3 hours. After completion, the solvent is removed under reduced pressure. The residue is redissolved in an aqueous sodium hydroxide (B78521) solution, filtered, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield 3-chloro-5-methylaniline. A reported yield for this method is 97%.[1]

Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used industrial method for nitro group reduction, offering high selectivity when the appropriate catalyst is used.

General Procedure for Catalyst Preparation (W-6 Raney Nickel): In a 2-liter Erlenmeyer flask, 160 g of sodium hydroxide pellets are dissolved in 600 ml of distilled water and cooled to 50°C. While maintaining the temperature at 50 ± 2°C, 125 g of Raney nickel-aluminum alloy powder is added in small portions over 25-30 minutes. The mixture is then digested at 50°C for 50 minutes with gentle stirring. After digestion, the catalyst is washed with distilled water by decantation until the washings are neutral.[4]

Hydrogenation Procedure: The this compound is dissolved in a suitable solvent, such as methanol (B129727) or ethanol, in a hydrogenation apparatus. The prepared Raney Nickel catalyst is added to the solution. The vessel is then purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere at a controlled temperature and pressure until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the product. While a specific yield for this compound is not available, yields for similar substrates are typically high.

Reduction with Iron Powder in Acetic Acid

The use of iron in an acidic medium is a classic, cost-effective, and relatively mild method for the reduction of aromatic nitro compounds.

General Procedure: To a suspension of this compound (1.0 equivalent) in a mixture of glacial acetic acid, ethanol, and water, reduced iron powder (approximately 5.0 equivalents) is added. The resulting suspension is stirred at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour), with the reaction progress monitored by thin-layer chromatography. Upon completion, the iron residue is removed by filtration and washed with ethyl acetate. The filtrate is then partitioned with an aqueous base (e.g., 2M KOH), and the aqueous layer is further extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated to afford the aniline (B41778) product.[2]

Reduction with Sodium Borohydride and Nickel(II) Chloride

This system offers a very rapid and efficient reduction of nitroarenes at room temperature.

General Procedure: In a round-bottomed flask, a solution of this compound (1.0 equivalent) is prepared in a mixture of acetonitrile (B52724) and water. To this solution, nickel(II) chloride hexahydrate (catalytic amount) is added, followed by the portion-wise addition of sodium borohydride (excess). The reaction is typically exothermic and proceeds rapidly, often completing within 5-20 minutes at room temperature, which can be monitored by the cessation of hydrogen evolution and TLC analysis. Upon completion, the reaction mixture is diluted with a solvent like diethyl ether and filtered. The filtrate is then concentrated to give the crude product, which can be further purified.[3]

Experimental Workflow and Reaction Pathway

The general workflow for comparing these reducing agents and the fundamental chemical transformation are illustrated below.

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Methods cluster_product Product cluster_analysis Analysis start This compound sncl2 SnCl2·2H2O in Ethanol start->sncl2 raney_ni Raney Ni / H2 start->raney_ni fe_acid Fe / Acetic Acid start->fe_acid nabh4_ni NaBH4 / NiCl2 start->nabh4_ni product 3-Chloro-5-methylaniline sncl2->product raney_ni->product fe_acid->product nabh4_ni->product analysis Yield Determination (e.g., GC, HPLC, NMR) product->analysis selectivity Selectivity Analysis (Dehalogenation Check) analysis->selectivity

Caption: Experimental workflow for comparing reducing agents.

Caption: Reduction of this compound.

Conclusion

The choice of reducing agent for the synthesis of 3-chloro-5-methylaniline from this compound depends on several factors including desired yield, reaction time, cost, and available equipment. For high-yield laboratory-scale synthesis, tin(II) chloride dihydrate offers a robust and effective method.[1] Catalytic hydrogenation with Raney Nickel is a highly efficient alternative, particularly for larger-scale industrial applications, though it requires specialized pressure equipment. The iron/acetic acid system presents a greener and more economical option, suitable for processes where cost and environmental impact are primary concerns.[2] For extremely rapid reductions, the sodium borohydride/nickel(II) chloride system is unparalleled in its speed, making it ideal for high-throughput synthesis applications.[3] Researchers should select the most appropriate method based on their specific needs and laboratory capabilities.

References

A Comparative Spectroscopic Analysis of Nitrotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of ortho-, meta-, and para-nitrotoluene. This guide provides a comparative analysis of their Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, supported by experimental data and detailed methodologies.

The three isomers of nitrotoluene—ortho-nitrotoluene (ONT), meta-nitrotoluene (MNT), and para-nitrotoluene (PNT)—exhibit unique spectroscopic properties due to the different substitution patterns of the nitro (-NO₂) and methyl (-CH₃) groups on the benzene (B151609) ring. Understanding these differences is crucial for their identification, characterization, and quality control in various research and industrial applications, including the synthesis of pharmaceuticals and other fine chemicals. This guide presents a side-by-side comparison of the key spectroscopic data for these isomers.

Comparative Spectroscopic Data

The following table summarizes the key quantitative data from various spectroscopic analyses of the nitrotoluene isomers. These values are indicative and can be influenced by the solvent and experimental conditions.

Spectroscopic TechniqueParametero-Nitrotoluenem-Nitrotoluenep-Nitrotoluene
Infrared (IR) Spectroscopy NO₂ Asymmetric Stretch (cm⁻¹)~1525~1537~1517
NO₂ Symmetric Stretch (cm⁻¹)~1350~1358~1347
Raman Spectroscopy NO₂ Symmetric Stretch (cm⁻¹)~1350~1355~1348
Ring Breathing Mode (cm⁻¹)~800~1000~860
¹H NMR Spectroscopy δ (CH₃) (ppm in CDCl₃)2.592.462.46
δ (Aromatic H) (ppm in CDCl₃)7.20-7.947.39-8.097.31, 8.10 (d, J≈8 Hz)[1]
¹³C NMR Spectroscopy δ (CH₃) (ppm in CDCl₃)~20.5~21.3~21.0
δ (C-NO₂) (ppm in CDCl₃)~149.2~148.4~147.0
UV-Vis Spectroscopy λmax (nm in ethanol)~250[2]~255~274

Experimental Workflow

The following diagram illustrates the general experimental workflow for the spectroscopic analysis of nitrotoluene isomers.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_comp Comparative Analysis Sample Nitrotoluene Isomer Sample Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Prep_NMR Prep_UV Dissolve in UV-grade Solvent (e.g., Ethanol) Sample->Prep_UV Prep_IR_Raman Use Neat Liquid or Solid Sample Sample->Prep_IR_Raman NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec UV_Spec UV-Vis Spectrophotometer Prep_UV->UV_Spec IR_Spec FTIR Spectrometer Prep_IR_Raman->IR_Spec Raman_Spec Raman Spectrometer Prep_IR_Raman->Raman_Spec NMR_Data Chemical Shifts & Coupling Constants NMR_Spec->NMR_Data UV_Data Absorption Maxima (λmax) UV_Spec->UV_Data IR_Data Vibrational Frequencies (cm⁻¹) IR_Spec->IR_Data Raman_Data Raman Shifts (cm⁻¹) Raman_Spec->Raman_Data Comparison Isomer Identification & Characterization NMR_Data->Comparison UV_Data->Comparison IR_Data->Comparison Raman_Data->Comparison

Experimental workflow for spectroscopic analysis.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of nitrotoluene isomers to identify characteristic vibrational modes, particularly the symmetric and asymmetric stretches of the nitro group.

Methodology:

  • Sample Preparation: For liquid isomers (o- and m-nitrotoluene), a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For the solid isomer (p-nitrotoluene), a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

    • The prepared sample is placed in the spectrometer's sample holder.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The positions of the absorption bands, especially the strong characteristic peaks for the NO₂ group, are identified and compared.

Raman Spectroscopy

Objective: To obtain the Raman spectrum of nitrotoluene isomers, which provides complementary information to IR spectroscopy, particularly for symmetric vibrations and skeletal modes of the aromatic ring.

Methodology:

  • Sample Preparation: Samples can be analyzed directly in a glass vial or capillary tube. Solid samples can be analyzed as is.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • Data Acquisition:

    • The sample is placed in the spectrometer and the laser is focused on the sample.

    • The Raman scattered light is collected and dispersed by a grating onto a detector.

    • The spectrum is recorded over a desired Raman shift range (e.g., 200-3200 cm⁻¹).

  • Data Analysis: The Raman shifts of the characteristic peaks are identified and compared among the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical environment of the hydrogen and carbon atoms in the nitrotoluene isomers.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the nitrotoluene isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer probe.

    • The magnetic field is shimmed to achieve homogeneity.

    • ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) are determined from the spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To measure the electronic absorption spectra of the nitrotoluene isomers and determine their maximum absorption wavelengths (λmax).

Methodology:

  • Sample Preparation: A dilute solution of each nitrotoluene isomer is prepared in a UV-grade solvent, such as ethanol (B145695) or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition:

    • A cuvette filled with the pure solvent is used as a reference (blank).

    • The sample solution is placed in a quartz cuvette in the sample beam path.

    • The absorption spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) for each isomer is determined from the spectrum. The position of the nitro group relative to the methyl group influences the electronic transitions within the molecule, leading to distinct λmax values for each isomer.[3]

References

A Comparative Guide to the Relative Stability of 3-Chloro-5-nitrotoluene and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermodynamic stability of 3-Chloro-5-nitrotoluene and its regioisomers. Understanding the relative stability of these isomers is crucial for optimizing synthetic routes, predicting reaction outcomes, and for the development of novel therapeutics where such structures may serve as key intermediates or pharmacophores.

The stability of substituted aromatic compounds is influenced by a combination of electronic and steric effects. In chloronitrotoluenes, the interplay between the electron-withdrawing nitro group, the inductively withdrawing and mesomerically donating chloro group, and the electron-donating methyl group dictates the overall stability of each isomer.

Quantitative Stability Analysis

Due to the limited availability of experimental thermodynamic data for all regioisomers of chloronitrotoluene, a computational chemistry approach is proposed to determine their relative stabilities. Density Functional Theory (DFT) calculations provide a reliable method for obtaining accurate thermodynamic properties such as the standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). A lower value for these properties indicates greater thermodynamic stability.

The following table summarizes the computationally predicted thermodynamic data for this compound and its relevant regioisomers.

RegioisomerIUPAC NamePredicted ΔHf° (kJ/mol)Predicted ΔGf° (kJ/mol)Relative Stability Ranking
1 This compound-55.235.81 (Most Stable)
2 2-Chloro-3-nitrotoluene-48.942.13
3 2-Chloro-4-nitrotoluene-52.138.92
4 2-Chloro-5-nitrotoluene-47.543.54
5 4-Chloro-2-nitrotoluene-45.845.25
6 4-Chloro-3-nitrotoluene-44.146.96 (Least Stable)

Note: The data presented in this table is hypothetical and for illustrative purposes, representing the expected output of the proposed computational study described in the Experimental Protocols section.

Factors Influencing Isomer Stability

The relative stability of the chloronitrotoluene isomers is determined by the intricate balance of several electronic and steric factors:

  • Inductive Effects: Both the chlorine and nitro groups are strongly electron-withdrawing through the inductive effect (-I), destabilizing the aromatic ring by pulling electron density from it.

  • Mesomeric (Resonance) Effects: The nitro group is a strong electron-withdrawing group via resonance (-M effect), further destabilizing the ring. The chlorine atom, while inductively withdrawing, is a weak resonance donor (+M effect) due to its lone pairs of electrons. The methyl group is a weak electron-donating group through hyperconjugation.

  • Steric Hindrance: When bulky groups like chlorine and the nitro group are positioned ortho to each other or to the methyl group, steric strain can arise, leading to a decrease in stability.

  • Dipole Moments: The vector sum of the individual bond dipoles influences the overall molecular dipole moment. Isomers with lower net dipole moments are generally more stable in non-polar environments.

In the case of this compound, the meta-positioning of all three substituents minimizes steric hindrance. Furthermore, the electron-withdrawing effects of the nitro and chloro groups are somewhat offset by the electron-donating methyl group, leading to a relatively stable arrangement.

Experimental Protocols

To validate the computational findings, the following experimental protocols are recommended.

Computational Chemistry Protocol for Thermodynamic Properties
  • Software: Gaussian 16 or a similar quantum chemistry software package is to be used.[1][2][3][4]

  • Method: Geometry optimization and frequency calculations will be performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[5] This level of theory has been shown to provide accurate results for similar aromatic compounds.

  • Calculations:

    • The optimized molecular geometry for each isomer will be obtained.

    • Vibrational frequency analysis will be performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

    • The standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) will be calculated using the atomization energy method. The total electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and Gibbs free energy will be extracted from the Gaussian output.

Experimental Protocol for Determination of Heat of Combustion via Bomb Calorimetry

The heat of combustion can be experimentally determined using a bomb calorimeter, and this data can be used to derive the standard enthalpy of formation.[6][7][8][9][10]

  • Apparatus: A Parr 1341 plain jacket bomb calorimeter or equivalent.

  • Calibration:

    • The calorimeter is calibrated by combusting a known mass (approximately 1 g) of a standard substance, typically benzoic acid, for which the heat of combustion is accurately known.

    • The temperature change of the water surrounding the bomb is carefully measured to determine the heat capacity of the calorimeter.

  • Sample Preparation and Combustion:

    • A precisely weighed pellet (0.5 - 1.0 g) of the chloronitrotoluene isomer is placed in the sample holder within the bomb.

    • A fuse wire is attached to the electrodes, making contact with the sample.

    • The bomb is sealed and purged with oxygen, then filled with oxygen to a pressure of approximately 30 atm.

    • The bomb is placed in the calorimeter with a known volume of water.

    • The sample is ignited, and the temperature rise of the water is recorded.

  • Data Analysis:

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter, with corrections made for the heat of combustion of the fuse wire and the formation of any side products like nitric acid.

    • The standard enthalpy of formation (ΔHf°) is then calculated from the heat of combustion using Hess's Law.

Logical Workflow for Stability Determination

The following diagram illustrates the integrated computational and experimental workflow for determining the relative stability of the chloronitrotoluene isomers.

Stability_Workflow Workflow for Isomer Stability Analysis cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_analysis Final Analysis comp_start Define Regioisomer Structures geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) comp_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermo_calc Thermochemical Analysis (ΔHf°, ΔGf°) freq_calc->thermo_calc rel_stab_comp Determine Relative Computational Stabilities thermo_calc->rel_stab_comp comparison Compare Computational and Experimental Data rel_stab_comp->comparison exp_start Synthesize/Purify Isomers bomb_cal Bomb Calorimetry exp_start->bomb_cal heat_comb Calculate Heat of Combustion bomb_cal->heat_comb enthalpy_form Derive Experimental ΔHf° heat_comb->enthalpy_form rel_stab_exp Determine Relative Experimental Stabilities enthalpy_form->rel_stab_exp rel_stab_exp->comparison conclusion Draw Conclusions on Relative Stabilities comparison->conclusion

Caption: Integrated workflow for the computational and experimental determination of isomer stability.

Conclusion

The relative stability of this compound and its regioisomers is a critical parameter in synthetic chemistry and drug development. This guide outlines a robust, combined computational and experimental approach to quantitatively assess these stabilities. The proposed DFT calculations offer a rapid and reliable means of predicting the thermodynamic properties, while bomb calorimetry provides a well-established method for experimental validation. By understanding the electronic and steric factors that govern isomer stability, researchers can make more informed decisions in the design and synthesis of complex organic molecules.

References

A Comparative Guide to Optical Separating Agents: Performance Assessment of 3-Chloro-5-nitrotoluene Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of enantiomers is a critical challenge in the development and manufacturing of pharmaceuticals. The choice of a chiral resolving agent or separation method can significantly impact the purity, yield, and economic viability of producing single-enantiomer drugs. This guide provides a comprehensive comparison of optical separating agents derived from 3-Chloro-5-nitrotoluene—specifically polysaccharide-based chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC)—with alternative chiral resolution techniques. The performance of these methods is evaluated based on experimental data, and detailed protocols are provided to aid in the selection of the most suitable approach for a given chiral separation problem.

Introduction to Chiral Resolution Techniques

Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, can be broadly categorized into two main strategies:

  • Diastereomeric Salt Formation: This classical method involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties such as solubility, can then be separated by techniques like fractional crystallization.

  • Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemate, leading to their separation as they pass through the chromatography column. Polysaccharide derivatives are among the most powerful and widely used CSPs.

This compound serves as a key precursor for the synthesis of 3-chloro-5-methylphenylisocyanate. This isocyanate is then used to derivatize polysaccharides like cellulose (B213188) and amylose (B160209), creating highly effective CSPs for HPLC.

Performance of Polysaccharide CSPs Derived from this compound

The performance of chiral separating agents is primarily assessed by their ability to differentiate between enantiomers, which is quantified by the separation factor (α) and the resolution (Rs). A higher separation factor indicates a better distinction between the two enantiomers, while the resolution factor also accounts for the peak widths, with a value of ≥ 1.5 generally indicating baseline separation.

Table 1: Performance Data for Amylose tris(3-chloro-5-methylphenylcarbamate) CSP (Immobilized)

AnalyteMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
1-(9-Anthryl)-2,2,2-trifluoroethanoln-Hexane/2-Propanol (90/10)1.252.63[1]
Benzoinn-Hexane/2-Propanol (90/10)1.484.88[1]
Trans-Stilbene Oxiden-Hexane/2-Propanol (90/10)1.414.19[1]
Tröger's Basen-Hexane/2-Propanol (90/10)1.303.51[1]
Flavanonen-Hexane/2-Propanol (90/10)1.182.15[1]
AlprenololAcetonitrile/Water/Diethylamine (B46881) (90/10/0.1)1.192.01[1]
MetoprololAcetonitrile/Water/Diethylamine (90/10/0.1)1.252.87[1]

Table 2: Performance Data for Cellulose tris(3-chloro-5-methylphenylcarbamate) CSP (Immobilized)

AnalyteMobile PhaseSeparation Factor (α)Resolution (Rs)Reference
1-(9-Anthryl)-2,2,2-trifluoroethanoln-Hexane/2-Propanol (90/10)1.131.55[1]
Benzoinn-Hexane/2-Propanol (90/10)1.151.83[1]
Trans-Stilbene Oxiden-Hexane/2-Propanol (90/10)1.212.41[1]
Tröger's Basen-Hexane/2-Propanol (90/10)1.121.63[1]
Flavanonen-Hexane/2-Propanol (90/10)1.403.78[1]
AlprenololAcetonitrile/Water/Diethylamine (90/10/0.1)1.121.51[1]
MetoprololAcetonitrile/Water/Diethylamine (90/10/0.1)1.111.48[1]

From the data, it is evident that both amylose and cellulose-based CSPs with the 3-chloro-5-methylphenylcarbamate derivative are effective for a range of chiral compounds. The amylose-based CSP, in these examples, generally shows higher separation and resolution factors compared to its cellulose counterpart for the tested analytes.

Comparison with Alternative Chiral Resolving Agents

While polysaccharide-based CSPs are powerful, classical resolution via diastereomeric salt formation remains a widely used and scalable method, particularly for acidic and basic compounds. The performance of this method is typically evaluated by the yield and the enantiomeric excess (% ee) of the desired enantiomer.

Table 3: Comparative Performance of Diastereomeric Salt Resolving Agents

Racemic CompoundChiral Resolving AgentSolventYield (%)Enantiomeric Excess (% ee)
(±)-Ibuprofen(R)-(+)-1-PhenylethylamineEthanol40-50>95
(±)-Naproxen(R)-(+)-1-PhenylethylamineMethanol35-45>98
(±)-Mandelic Acid(-)-BrucineAcetone40-50>99
(±)-1-Phenylethanol(1S)-(+)-10-Camphorsulfonic acidIsopropanol30-40>97

Discussion:

  • Polysaccharide-based CSPs offer a significant advantage in that they are analytical methods that can also be scaled for preparative separation. They can separate a broad range of compounds, including neutral ones, which are not amenable to diastereomeric salt formation. The development of immobilized CSPs has further expanded their utility by allowing the use of a wider range of solvents.[2][3]

  • Diastereomeric salt formation is often a more cost-effective method for large-scale production, provided a suitable and inexpensive resolving agent is available. However, the process can be more time-consuming, requiring screening of different resolving agents and solvents, and the yield is theoretically limited to 50% for each resolution cycle without a racemization step for the unwanted enantiomer.

Experimental Protocols

Objective: To determine the enantiomeric purity or to perform preparative separation of a racemic mixture.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector or Mass Spectrometer.

  • Chiral column: e.g., Amylose tris(3-chloro-5-methylphenylcarbamate) or Cellulose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica (B1680970) gel.

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as specified in the tables above or as determined during method development. Common mobile phases include mixtures of n-hexane and an alcohol (e.g., 2-propanol or ethanol) for normal-phase chromatography, or acetonitrile/water mixtures for reversed-phase chromatography. Additives like diethylamine (for basic analytes) or trifluoroacetic acid (for acidic analytes) may be required to improve peak shape and resolution.

  • Sample Preparation: Dissolve the racemic compound in a suitable solvent, preferably the mobile phase, to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Set the column temperature, typically at 25°C.

    • Set the flow rate, usually between 0.5 and 1.0 mL/min for analytical scale.

    • Set the detector wavelength to an appropriate value for the analyte.

  • Injection and Data Analysis: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the HPLC system. The two enantiomers will be separated and detected as two distinct peaks. Calculate the separation factor (α) and resolution (Rs) to evaluate the performance of the separation.

Objective: To isolate one enantiomer from a racemic mixture.

Materials:

  • Racemic mixture (e.g., a carboxylic acid or an amine).

  • Enantiomerically pure chiral resolving agent (e.g., a chiral amine or a chiral acid).

  • Suitable solvent for crystallization.

Procedure:

  • Salt Formation: Dissolve the racemic mixture in a suitable solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

  • Crystallization: Mix the two solutions. The diastereomeric salt of one of the enantiomers will be less soluble and will start to crystallize. The crystallization process can be initiated or enhanced by cooling the solution, slow evaporation of the solvent, or adding a seed crystal.

  • Isolation of Diastereomeric Salt: Collect the crystallized diastereomeric salt by filtration and wash it with a small amount of cold solvent to remove impurities.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent and treat it with an acid or a base to break the salt and liberate the free enantiomer and the resolving agent.

  • Purification: Separate the desired enantiomer from the resolving agent by extraction, distillation, or chromatography.

  • Analysis: Determine the yield and enantiomeric excess (% ee) of the isolated enantiomer using an appropriate analytical technique, such as chiral HPLC.

Visualizations

Chiral_Resolution_Workflow cluster_CSP Chiral Chromatography (e.g., with this compound derived CSP) cluster_DSF Diastereomeric Salt Formation racemate_csp Racemic Mixture Dissolved in Mobile Phase hplc HPLC System with Chiral Column racemate_csp->hplc Injection separation Separated Enantiomers Detected Individually hplc->separation Elution racemate_dsf Racemic Mixture diastereomers Diastereomeric Salts racemate_dsf->diastereomers Salt Formation resolving_agent Chiral Resolving Agent resolving_agent->diastereomers Salt Formation crystallization Fractional Crystallization diastereomers->crystallization separated_salt Isolated Diastereomeric Salt crystallization->separated_salt liberation Acid/Base Treatment separated_salt->liberation pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: General workflows for chiral resolution by chromatography and diastereomeric salt formation.

Synthesis_of_CSP cluster_synthesis Synthesis of a Polysaccharide-Based CSP start This compound step1 Reduction start->step1 intermediate1 3-Chloro-5-methylaniline step1->intermediate1 step2 Phosgenation intermediate1->step2 intermediate2 3-Chloro-5-methylphenylisocyanate step2->intermediate2 step3 Derivatization intermediate2->step3 polysaccharide {Cellulose or Amylose} polysaccharide->step3 csp Polysaccharide tris(3-chloro-5-methylphenylcarbamate) step3->csp step4 Coating/Immobilization csp->step4 final_csp Chiral Stationary Phase on Silica step4->final_csp

Caption: Synthesis pathway of a chiral stationary phase from this compound.

Conclusion

Optical separating agents derived from this compound, specifically polysaccharide-based CSPs, are powerful tools for enantiomeric separation, offering broad applicability and high efficiency. They represent a key technology in modern chiral analysis and purification. The choice between using such a CSP and a more traditional method like diastereomeric salt formation depends on several factors, including the chemical nature of the analyte, the required scale of separation, cost considerations, and available instrumentation. For analytical purposes and for separating a wide variety of compounds, chiral HPLC with these advanced CSPs is often the method of choice. For large-scale production of specific acidic or basic compounds, diastereomeric salt formation can be a more economical alternative. A thorough evaluation of both approaches is recommended to identify the optimal strategy for a given chiral resolution challenge.

References

Navigating Cross-Reactivity: A Comparative Guide for 3-Chloro-5-nitrotoluene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a framework for understanding and evaluating the cross-reactivity of 3-Chloro-5-nitrotoluene derivatives. In the absence of direct cross-reactivity studies for this specific compound, this document leverages data from structurally analogous nitroaromatic compounds to illustrate key principles and methodologies. The provided protocols and data serve as a blueprint for designing and interpreting cross-reactivity assessments.

Comparative Cross-Reactivity Data of Analogous Nitroaromatic Compounds

To anticipate the potential cross-reactivity profile of this compound and its derivatives, it is instructive to examine data from immunoassays developed for other nitroaromatic molecules. The following tables summarize the cross-reactivity of various compounds in competitive enzyme-linked immunosorbent assays (ELISAs) designed for 1,3-dinitrobenzene (B52904) and 2,4,6-trinitrotoluene (B92697) (TNT). These serve as surrogates to model the specificity of antibodies raised against a nitro-containing hapten.

Table 1: Cross-Reactivity in a Competitive ELISA for 1,3-Dinitrobenzene

Compound% Cross-Reactivity
1,3-Dinitrobenzene100
2,4-DinitrotolueneSignificant (exact % not specified)
Metabolites of 1,3-DinitrobenzeneOccurred at levels 3 orders of magnitude greater than the parent compound

Data from a study on the application of ELISA techniques to metabolic disposition studies for 1,3-dinitrobenzene. The assay demonstrated high specificity for the parent compound.

Table 2: Cross-Reactivity in a Competitive Chemiluminescent ELISA for 2,4,6-Trinitrotoluene (TNT) [1]

Compound% Cross-Reactivity
2,4,6-Trinitrotoluene (TNT)100
2-Amino-4,6-dinitrotoluene16
1,3,5-Trinitrobenzene (1,3,5-TNB)9.4
2,6-Dinitrotoluene (2,6-DNT)Very Low
1,3-Dinitrobenzene (1,3-DNB)Very Low
4-Amino-2,6-dinitrotolueneVery Low

Experimental Protocols

A critical component of any cross-reactivity study is a well-defined experimental protocol. Below is a detailed methodology for a competitive indirect ELISA, a common format for such assessments.

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) Protocol

1. Reagent Preparation:

  • Coating Antigen: Synthesize a hapten-protein conjugate (e.g., this compound derivative conjugated to Bovine Serum Albumin - BSA) and dilute to an optimal concentration (e.g., 1-10 µg/mL) in carbonate-bicarbonate buffer (pH 9.6).
  • Antibody Solution: Dilute the primary antibody raised against the target hapten in a blocking buffer (e.g., PBS with 1% BSA). The optimal dilution is determined through titration experiments.
  • Standard/Competitor Solutions: Prepare a serial dilution of the target analyte (this compound) and potential cross-reactants in PBS.
  • Secondary Antibody: Dilute an enzyme-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) in blocking buffer.
  • Substrate Solution: Prepare the appropriate substrate for the enzyme conjugate (e.g., TMB for HRP).
  • Stopping Solution: Prepare a solution to stop the enzymatic reaction (e.g., 2M H₂SO₄).

2. Assay Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to prevent non-specific binding.
  • Washing: Repeat the washing step.
  • Competitive Reaction: Add 50 µL of the standard or cross-reactant solution and 50 µL of the primary antibody solution to each well. Incubate for 1 hour at 37°C.
  • Washing: Repeat the washing step.
  • Secondary Antibody Incubation: Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at 37°C.
  • Washing: Repeat the washing step.
  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
  • Stopping Reaction: Add 50 µL of the stopping solution to each well.
  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of the analyte and cross-reactants using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero control)] * 100
  • Determine the IC50 value (the concentration that causes 50% inhibition) for the target analyte and each potential cross-reactant.
  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of target analyte / IC50 of cross-reactant) * 100

Visualizing Experimental Workflow and Potential Pathways

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for cross-reactivity studies and a hypothetical signaling pathway that could be relevant to the biological activity of this compound derivatives.

G cluster_prep Preparation Phase cluster_assay Assay Phase (ciELISA) cluster_analysis Data Analysis Hapten Hapten Synthesis (this compound derivative) Conjugation Conjugation to Carrier Protein (e.g., BSA, OVA) Hapten->Conjugation Immunization Immunization of Host Animal Conjugation->Immunization Antibody Antibody Production & Purification Immunization->Antibody Competition Competitive Binding (Antibody + Analyte/Cross-reactant) Antibody->Competition Coating Plate Coating (Hapten-Protein Conjugate) Blocking Blocking Non-specific Sites Coating->Blocking Blocking->Competition Detection Addition of Secondary Antibody & Substrate Competition->Detection Measurement Signal Measurement Detection->Measurement IC50 IC50 Determination Measurement->IC50 CR_Calc Cross-Reactivity Calculation (%) IC50->CR_Calc

Experimental workflow for cross-reactivity assessment.

G cluster_exposure Cellular Exposure cluster_response Cellular Response cluster_outcome Biological Outcome Molecule This compound Derivative ROS Reactive Oxygen Species (ROS) Generation Molecule->ROS MAPK MAPK Pathway Activation (e.g., JNK, p38) ROS->MAPK NFkB NF-κB Activation ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Toxicity Cellular Toxicity Inflammation->Toxicity Apoptosis->Toxicity

Hypothetical signaling pathway for cellular toxicity.

References

Navigating the Analytical Maze: A Comparative Guide to Method Validation for 3-Chloro-5-nitrotoluene Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of trace-level impurities is a critical aspect of ensuring product safety and quality. This guide provides a comparative overview of analytical methodologies for the trace analysis of 3-Chloro-5-nitrotoluene, a key intermediate in various manufacturing processes. We delve into the essential performance characteristics of commonly employed analytical techniques, offering supporting data from analogous compounds to guide your method validation process.

The reliable detection and quantification of this compound at trace levels necessitates the use of highly sensitive and validated analytical methods. The choice of methodology is often dictated by the sample matrix, the required level of sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) are the most prevalent techniques for the analysis of nitrotoluene isomers and related compounds.[1][2]

Performance Comparison of Analytical Techniques

Performance ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Limit of Detection (LOD) 0.01 - 0.1 µg/L[2]Lower ng/mL range
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L[2]Lower to mid ng/mL range
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (% RSD) < 15%[3]< 10%

Table 1: Comparison of Typical Performance Characteristics for Nitrotoluene Analysis. Data is based on the analysis of analogous nitrotoluene compounds and serves as a general guideline. Actual performance for this compound may vary.

Experimental Protocols: A Starting Point

The following are generalized experimental protocols for the trace analysis of nitrotoluenes, which can be adapted and optimized for this compound.

Gas Chromatography (GC-ECD) Method
  • Instrumentation: A gas chromatograph equipped with an electron capture detector (ECD) and a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate and concentrate the analyte from the sample matrix. The final extract is typically reconstituted in a solvent suitable for GC analysis, such as hexane (B92381) or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Detector Temperature: 300 °C

  • Calibration: A multi-point calibration curve is generated using standards of this compound of known concentrations.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm), a pump, and an autosampler.

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is commonly used. The gradient program should be optimized to achieve adequate separation of the analyte from potential matrix interferences.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

Visualizing the Path to a Validated Method

The process of method validation follows a logical progression of experiments designed to demonstrate the reliability of the analytical procedure. The following diagram illustrates a typical workflow.

MethodValidationWorkflow cluster_planning Planning & Development cluster_execution Experimental Execution cluster_documentation Documentation MethodDevelopment Method Development & Optimization DefineParameters Define Validation Parameters MethodDevelopment->DefineParameters Define Scope Specificity Specificity/ Selectivity DefineParameters->Specificity Initiate Validation Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness ValidationReport Validation Report Robustness->ValidationReport Compile Data

Figure 1: A generalized workflow for analytical method validation.

Conclusion

The selection and validation of an appropriate analytical method are paramount for the accurate and reliable trace analysis of this compound. While this guide provides a comparative overview and foundational protocols based on the analysis of similar compounds, it is crucial to perform a thorough in-house validation for any method intended for routine use. This ensures that the method is suitable for the specific sample matrix and meets the required performance criteria for its intended application. By following a systematic approach to method validation, researchers and scientists can have high confidence in the quality and integrity of their analytical data.

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 3-Chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Chloro-5-nitrotoluene is essential for quality control, process monitoring, and regulatory compliance. This guide provides a comparative overview of suitable analytical methodologies for this compound, based on established techniques for similar nitroaromatic compounds. In the absence of publicly available, specific inter-laboratory validation studies for this compound, this document presents a framework derived from analytical methods for other nitrotoluenes and general principles of method validation. The experimental data presented is synthesized from studies on analogous compounds to illustrate the expected performance of a formal inter-laboratory validation.

The primary analytical techniques suitable for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection of the most appropriate method often depends on factors such as the sample matrix, required sensitivity, and the instrumentation available.

Data Presentation: A Comparative Look at Analytical Performance

The following tables summarize typical performance data for the analysis of nitrotoluene compounds using GC and HPLC. This data can serve as a benchmark for laboratories validating methods for this compound. Key performance indicators in an inter-laboratory validation include accuracy, precision (repeatability and reproducibility), linearity, and sensitivity (Limit of Detection and Quantitation).

Table 1: Inter-Laboratory Comparison of Gas Chromatography (GC) Method Performance

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Accuracy (% Recovery) 99.2%101.5%98.9%95-105%
Precision (RSD%)
- Repeatability1.5%1.8%1.3%≤ 2%
- Reproducibility4.2%4.9%3.8%≤ 5%
Linearity (r²) 0.99960.99920.9997≥ 0.999
Limit of Detection (LOD) 0.04 µg/mL0.05 µg/mL0.03 µg/mLReportable
Limit of Quantitation (LOQ) 0.12 µg/mL0.15 µg/mL0.10 µg/mLReportable

Table 2: Inter-Laboratory Comparison of High-Performance Liquid Chromatography (HPLC) Method Performance

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Accuracy (% Recovery) 99.8%100.9%99.5%95-105%
Precision (RSD%)
- Repeatability1.2%1.5%1.1%≤ 2%
- Reproducibility3.5%4.1%3.2%≤ 5%
Linearity (r²) 0.99980.99950.9999≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL0.06 µg/mL0.04 µg/mLReportable
Limit of Quantitation (LOQ) 0.15 µg/mL0.18 µg/mL0.12 µg/mLReportable

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for nitroaromatic compounds and can be adapted for the specific analysis of this compound.

Gas Chromatography (GC) Method

Gas chromatography, particularly with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS), is a highly sensitive method for the analysis of halogenated and nitroaromatic compounds.[1]

Instrumentation:

  • Gas chromatograph equipped with an Electron Capture Detector (ECD) or Mass Spectrometer (MS).

  • Capillary column suitable for nitroaromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Standards:

  • High-purity helium or nitrogen as the carrier gas.

  • This compound reference standard.

  • Organic solvent for sample and standard preparation (e.g., hexane (B92381) or toluene).

GC Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Detector Temperature (ECD): 300°C

Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh and dissolve the this compound reference standard in the chosen solvent to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection is a robust and widely used technique for the analysis of nitroaromatic compounds.[2]

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 254 nm).

Standard and Sample Preparation:

  • Stock Standard Solution: Prepare a 1 mg/mL stock solution of the this compound reference standard in acetonitrile.

  • Working Standard Solutions: Serially dilute the stock solution with the mobile phase to prepare calibration standards (e.g., 1 - 50 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration that falls within the established calibration range.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an inter-laboratory validation study and the experimental workflow for sample analysis.

InterLaboratory_Validation_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Development of Standardized Analytical Protocol B Preparation and Distribution of Homogeneous Samples A->B C Independent Analysis by Participating Laboratories B->C D Data Collection and Submission of Results C->D E Statistical Analysis of Collated Data (e.g., ANOVA) D->E F Evaluation of Method Performance Parameters E->F G Generation of Final Validation Report F->G

Workflow of an Inter-Laboratory Validation Study.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Weigh Sample/Standard S2 Dissolve in Appropriate Solvent S1->S2 S3 Dilute to Working Concentration S2->S3 A1 Inject Sample/Standard into GC or HPLC S3->A1 A2 Separation on Analytical Column A1->A2 A3 Detection (ECD, MS, or UV) A2->A3 D1 Peak Identification and Integration A3->D1 D2 Quantification using Calibration Curve D1->D2 D3 Report Final Concentration D2->D3

General Experimental Workflow for Sample Analysis.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-5-nitrotoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 3-Chloro-5-nitrotoluene are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper handling and disposal of this hazardous chemical, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is imperative to minimize risks and comply with regulatory standards.

This compound is a chemical compound that poses several health and environmental hazards. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[3] Therefore, it must be treated as hazardous waste and disposed of accordingly.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazard profile. The following table summarizes the key safety information.

Hazard ClassificationGHS PictogramHazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed.[1]
Skin irritation (Category 2)H315: Causes skin irritation.[1]
Eye irritation (Category 2A)H319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.[1]
Hazardous to the aquatic environment, long-term hazard (Category 2)H411: Toxic to aquatic life with long lasting effects.

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A laboratory coat

  • Use only in a well-ventilated area or with a fume hood.[2]

Step-by-Step Disposal Procedure

The primary and mandated method for the disposal of this compound is through an approved hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

  • Waste Collection and Storage:

    • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves, empty containers) in a designated, compatible, and properly sealed hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[4]

    • Ensure the container is kept closed except when adding waste.

  • Avoid Chemical Incompatibilities:

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[4]

    • Follow all institutional procedures for waste handover, including any required documentation. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

  • Spill Management:

    • In the event of a spill, evacuate the area if necessary.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Sweep up the absorbed material and place it into a designated hazardous waste container.[3]

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Designated, Labeled Container A->C B Handle in a Well-Ventilated Area (Fume Hood) B->C D Store Container in a Satellite Accumulation Area C->D E Keep Container Securely Closed D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Complete Required Waste Disposal Documentation F->G H Transfer Waste to Authorized Personnel G->H I Contain Spill with Inert Absorbent Material J Collect Contaminated Material as Hazardous Waste I->J J->F K Decontaminate Spill Area J->K L Report Spill to EHS K->L

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institution.

References

Personal protective equipment for handling 3-Chloro-5-nitrotoluene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 3-Chloro-5-nitrotoluene in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and GHS Classification

This compound is a hazardous chemical that requires careful handling.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

  • Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) Requirements

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[5][6]To protect eyes from splashes and vapors which can cause serious irritation and chemical burns.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[6] Glove selection should be based on the manufacturer's chemical resistance data.[5]To prevent skin contact, which can cause irritation and systemic toxicity through absorption.[3][6]
Body Protection A laboratory coat, buttoned and properly fitted to cover as much skin as possible.[5] For larger quantities or splash potential, chemical-resistant aprons or coveralls are recommended.To protect skin from accidental contact and contamination.[2][4]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[5]To protect feet from spills and falling objects.
Respiratory Protection Required if engineering controls (e.g., fume hood) are insufficient or when handling powders that may become airborne. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[2][5]To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[3] Engineering controls should be the primary method of exposure reduction.[5]

Operational Plan: Handling this compound

The following step-by-step guide outlines the procedure for safely handling this compound in a laboratory.

1. Pre-Handling Preparations

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Information Review: Review the Safety Data Sheet (SDS) for this compound.[1][2]

  • Emergency Equipment: Ensure that an emergency shower and eyewash station are readily accessible and functional.[7]

  • Work Area Setup: All handling of this compound should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[1][3]

  • PPE Inspection: Inspect all PPE for damage before use.[5]

2. Handling Procedure

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Chemical Handling:

    • Avoid the formation of dust and aerosols.[1]

    • Weigh and transfer the chemical within the fume hood.

    • Keep the container tightly closed when not in use.[1][2]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[1][3] Wash hands thoroughly after handling the chemical.[1][3]

3. Post-Handling Procedures

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Contaminated gloves should be removed and disposed of immediately.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Review SDS & Conduct Risk Assessment prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 prep4 Inspect & Don Required PPE prep3->prep4 handle1 Weigh & Transfer Chemical in Fume Hood prep4->handle1 Proceed to Handling handle2 Keep Container Closed When Not in Use handle1->handle2 handle3 Avoid Dust/Aerosol Formation handle2->handle3 post1 Decontaminate Work Area & Equipment handle3->post1 Complete Task post2 Properly Remove & Dispose of Contaminated PPE post1->post2 post3 Store Chemical in a Designated Area post2->post3 disp1 Collect Waste in Labeled, Sealed Containers post3->disp1 Generate Waste disp2 Store in Satellite Accumulation Area disp1->disp2 disp3 Arrange for Hazardous Waste Pickup disp2->disp3

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.

  • Waste Classification: this compound and materials contaminated with it are considered hazardous waste.[2]

  • Containment:

    • Collect all waste, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed container.[1][8]

    • Use appropriate containers, preferably plastic, for waste storage.[8]

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area.[8]

    • Keep waste containers closed except when adding waste.[8]

  • Disposal Procedure:

    • Dispose of the waste through an approved hazardous waste disposal facility.[1][4]

    • Do not dispose of this chemical down the drain or in regular trash.[1][8]

    • Always follow local, regional, and national regulations for hazardous waste disposal.[1]

Experimental Protocol: General Laboratory Use

While specific experimental protocols will vary, the following provides a generalized methodology for using this compound in a reaction, based on standard safe laboratory practices.

Objective: To safely use this compound as a reagent in a chemical synthesis.

Materials:

  • This compound

  • Appropriate solvents and other reagents

  • Reaction vessel (e.g., round-bottom flask)

  • Standard laboratory glassware and equipment

  • All required PPE

Procedure:

  • Preparation: Set up the reaction apparatus inside a chemical fume hood. Ensure all glassware is clean and dry.

  • Reagent Measurement: Weigh the required amount of this compound on a tared weigh boat inside the fume hood. Transfer the solid to the reaction vessel.

  • Reaction Setup: Add solvents and other reagents to the reaction vessel as dictated by the specific experimental procedure.

  • Reaction Monitoring: Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, GC-MS).

  • Work-up and Purification: Once the reaction is complete, follow the specific work-up and purification steps for the desired product. All steps involving the handling of the reaction mixture should be performed in the fume hood.

  • Waste Collection: Throughout the process, collect all waste streams (liquid and solid) in separate, labeled hazardous waste containers.

  • Decontamination: After the experiment is complete, decontaminate all glassware and equipment used. Clean the work area thoroughly.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.